(1S,2S)-2-Methoxycyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1S,2S)-2-Methoxycyclohexanol, a key chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Chemical and Physical Properties
This compound is a chiral alcohol derivative of cyclohexane. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex molecules.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | PubChem[2] |
| Synonyms | (1S,2S)-(+)-2-Methoxycyclohexanol | PubChem[2] |
| CAS Number | 134108-92-2 | PubChem[2] |
| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |
| Molecular Weight | 130.18 g/mol | PubChem[2] |
| Boiling Point | 195 °C | LookChem[1] |
| Density | 1.015 g/cm³ | LookChem[1] |
| Refractive Index | 1.4595 (at 20 °C) | LookChem[1] |
| Vapor Pressure | 0.093 mmHg at 25 °C | LookChem[1] |
| Storage Temperature | 2-8 °C | LookChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2-methoxycyclohexanol is typically achieved through the reaction of cyclohexene with an oxygen source and methanol in the presence of a catalyst. While the direct asymmetric synthesis of the (1S,2S) enantiomer requires specialized chiral catalysts, a common approach involves the synthesis of the racemic trans-mixture followed by chiral resolution. A general experimental protocol for the synthesis of the racemic mixture, adapted from established methods, is provided below.[3][4]
Experimental Protocol: Synthesis of (±)-trans-2-Methoxycyclohexanol
This protocol describes the synthesis of racemic trans-2-methoxycyclohexanol from cyclohexene.
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer and reflux condenser
-
Addition funnel
-
Heating mantle with temperature control
-
Cyclohexene
-
Methanol
-
Hydrogen peroxide (30-50% aqueous solution)
-
Titanium-silicate zeolite catalyst (e.g., Ti-Beta or similar)
-
Sodium sulfite (for quenching)
-
Sodium chloride (for brine wash)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Reaction Workflow Diagram:
Caption: Synthetic workflow for (±)-trans-2-Methoxycyclohexanol.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine the Ti-Beta zeolite catalyst (1.0 g) with methanol (20 mL) and cyclohexene (3.92 g).[3]
-
Initiation: Begin stirring the mixture and heat to approximately 65 °C using a heating mantle.[3]
-
Reagent Addition: Slowly add the aqueous hydrogen peroxide solution (e.g., 1.0 g of 50% H₂O₂) to the reaction mixture through an addition funnel over a period of 30-60 minutes.[3]
-
Reaction: Maintain the temperature at 65 °C and continue stirring for the required reaction time (typically several hours, monitor by GC for completion).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-methoxycyclohexanol.
Note on Asymmetric Synthesis: To obtain the enantiomerically pure (1S,2S)-(+)-2-Methoxycyclohexanol, a subsequent chiral resolution step is necessary. This can be achieved through methods such as enzymatic resolution using a lipase (e.g., Candida antarctica lipase B) or by chiral high-performance liquid chromatography (HPLC).[5]
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Methods Workflow:
Caption: Analytical workflow for product characterization.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group (OCH₃) protons around 3.3-3.5 ppm.[1] The protons on the cyclohexane ring will appear as a series of multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum for the trans isomer will display distinct peaks for each of the seven carbon atoms.[6] The methoxy carbon typically appears around 56-58 ppm.
-
FTIR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong C-O stretching band will be observed around 1070-1150 cm⁻¹.[2]
Applications in Drug Development and Research
(1S,2S)-(+)-2-Methoxycyclohexanol is primarily utilized as a chiral building block in organic synthesis. Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry to ensure the desired biological activity and minimize potential side effects.[1] It also serves as an intermediate in the production of certain agrochemicals and as a component in the fragrance industry.[1]
Safety and Handling
This compound is classified as an irritant. Users should handle the chemical with appropriate personal protective equipment in a well-ventilated area.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
References
- 1. acdlabs.com [acdlabs.com]
- 2. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- 4. CN106687433A - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Synthesis and Characterization of (1S,2S)-2-Methoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1S,2S)-2-methoxycyclohexanol, a chiral molecule of interest in organic synthesis and drug development. This document details experimental protocols, data presentation in structured tables, and visual diagrams of the synthetic and characterization workflows.
Introduction
This compound is a chiral alcohol with the chemical formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1] Its specific stereochemistry makes it a valuable building block in the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients. The synthesis of the enantiomerically pure form is crucial for its applications, and this is typically achieved through the resolution of a racemic mixture of trans-2-methoxycyclohexanol.
Synthesis of this compound
The synthesis of this compound is generally accomplished in two main stages: first, the synthesis of racemic trans-2-methoxycyclohexanol, followed by the chiral resolution of this racemate to isolate the desired (1S,2S)-enantiomer.
Stage 1: Synthesis of Racemic trans-2-Methoxycyclohexanol from Cyclohexene Oxide
A common method for the preparation of racemic trans-2-methoxycyclohexanol involves the acid-catalyzed ring-opening of cyclohexene oxide with methanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene oxide in an excess of anhydrous methanol.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by fractional distillation to yield racemic trans-2-methoxycyclohexanol.
Stage 2: Chiral Resolution of Racemic trans-2-Methoxycyclohexanol
Two primary methods for the chiral resolution of racemic trans-2-methoxycyclohexanol are enzymatic kinetic resolution and diastereomeric salt formation.
Method A: Lipase-Catalyzed Kinetic Resolution
This method utilizes the enantioselective acylation of one of the enantiomers by a lipase, leaving the other enantiomer unreacted.
Experimental Protocol:
-
Reaction Mixture: In a suitable flask, dissolve racemic trans-2-methoxycyclohexanol in an organic solvent (e.g., toluene, hexane).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate or isopropenyl acetate.
-
Enzyme: Introduce a lipase, for example, Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). The enzyme is often used in an immobilized form for easier separation.
-
Reaction: Stir the mixture at a controlled temperature (typically 30-45 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to reach approximately 50% conversion.
-
Separation: After reaching the desired conversion, filter off the enzyme.
-
Purification: The resulting mixture contains the acylated (1R,2R)-enantiomer and the unreacted this compound. Separate these two compounds by column chromatography.
-
Hydrolysis: The isolated ester can be hydrolyzed back to the (1R,2R)-enantiomer if desired.
Method B: Diastereomeric Salt Formation
This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by crystallization.
Experimental Protocol:
-
Derivative Formation: Convert the racemic trans-2-methoxycyclohexanol into a derivative with a carboxylic acid group, for example, by reacting it with phthalic anhydride to form the corresponding hemiester.
-
Salt Formation: React the racemic hemiester with an enantiomerically pure chiral base (e.g., (+)-brucine, (-)-strychnine, or a chiral amine like (R)-1-phenylethylamine) in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will crystallize preferentially.
-
Isolation: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.
-
Liberation of Enantiomer: Decompose the isolated diastereomeric salt with an acid to liberate the enantiomerically enriched hemiester.
-
Hydrolysis: Hydrolyze the hemiester to obtain the enantiomerically pure this compound.
Characterization of this compound
The structure and purity of this compound are confirmed using various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 185 °C |
| Density | 1.015 g/cm³ |
| Refractive Index | 1.459 |
| Optical Rotation | [α]²⁰/D +56° (neat) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
Awaiting detailed experimental data for specific chemical shifts and coupling constants.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [1][2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH-OH) | ~75 |
| C2 (CH-OCH₃) | ~85 |
| Cyclohexyl CH₂ | 20-35 |
| OCH₃ | ~57 |
FTIR (Fourier-Transform Infrared Spectroscopy) [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~2930, 2860 | C-H stretch (aliphatic) |
| ~1100 | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of 2-methoxycyclohexanol would be expected to show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18), loss of the methoxy group (M-31), and ring cleavage.
Experimental Workflows
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
References
Spectroscopic Analysis of (1S,2S)-2-Methoxycyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-Methoxycyclohexanol, a chiral intermediate with applications in organic synthesis and pharmaceutical development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
1.1. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data
| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |
| C1 (CH-OH) | ~75 |
| C2 (CH-OCH₃) | ~85 |
| C3 | ~32 |
| C4 | ~24 |
| C5 | ~25 |
| C6 | ~30 |
| OCH₃ | ~57 |
Note: Data is based on the spectrum of trans-2-methoxycyclohexanol and serves as an approximation for the (1S,2S) isomer.
1.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Data
Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound is not available in the searched resources. However, based on the structure and data for similar cyclohexanol derivatives, the following are expected proton environments:
-
CH-OH: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.
-
CH-OCH₃: A multiplet for the proton on the carbon with the methoxy group.
-
OCH₃: A singlet for the three protons of the methoxy group.
-
Cyclohexane Ring Protons: A series of complex multiplets for the remaining protons on the cyclohexane ring.
-
OH: A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
1.3. Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining NMR spectra of a liquid sample like this compound.
Sample Preparation:
-
Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Data Acquisition (¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Technique: Proton-decoupled ¹³C NMR.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).
-
Data Acquisition (¹H NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Technique: Standard one-dimensional ¹H NMR.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Number of Scans: Typically 8 to 16 scans.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.1. Key IR Absorptions
The PubChem database indicates the availability of an FTIR spectrum for this compound, acquired using a Bruker Tensor 27 FT-IR instrument with a neat technique[1]. The expected characteristic absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
2.2. Experimental Protocol for FT-IR Spectroscopy
For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sample preparation methods are commonly used.
ATR-FTIR:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
Acquire the spectrum. The IR beam will penetrate a short distance into the sample, and the resulting spectrum is recorded.
-
Clean the crystal thoroughly with an appropriate solvent after analysis.
Neat (Thin Film):
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
-
Clean the salt plates with a suitable solvent and store them in a desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
3.1. Expected Fragmentation
While a specific mass spectrum for this compound was not found in the searched resources, the molecular weight is 130.18 g/mol [1]. Common fragmentation pathways for cyclic alcohols and ethers include:
-
Loss of a methoxy group (-OCH₃): Resulting in a fragment ion with m/z = 99.
-
Loss of a water molecule (-H₂O): Resulting in a fragment ion with m/z = 112.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms.
-
Ring cleavage: Fragmentation of the cyclohexane ring.
3.2. Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
GC-MS System and Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide on the Chirality and Stereochemistry of (1S,2S)-2-Methoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure compounds. Its rigid cyclohexane backbone and defined stereocenters make it an effective chiral auxiliary, influencing the stereochemical outcome of various reactions. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, spectroscopic properties, and applications of this compound. Detailed experimental protocols, tabulated spectroscopic data, and visualized reaction pathways are presented to assist researchers in its effective utilization.
Introduction
Chirality plays a pivotal role in drug development, as the enantiomers of a chiral drug molecule often exhibit different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs necessitates the use of chiral starting materials, reagents, or catalysts. This compound has emerged as a significant chiral auxiliary and synthetic intermediate. Its trans-diaxial conformation of the methoxy and hydroxyl groups provides a well-defined steric environment, enabling high levels of stereocontrol in asymmetric transformations. This guide aims to be a comprehensive resource for chemists working with this versatile molecule.
Stereochemistry and Molecular Structure
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers. The trans relationship between the hydroxyl and methoxy groups is a key structural feature. In its most stable chair conformation, these substituents are predicted to occupy diaxial positions to minimize steric interactions, influencing its reactivity and role as a chiral auxiliary.
Figure 1: Chair conformation of this compound.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through several routes, primarily involving the asymmetric dihydroxylation of cyclohexene followed by methylation, or the kinetic resolution of the racemic mixture.
Synthesis from Cyclohexene
A common and effective method involves the asymmetric dihydroxylation of cyclohexene to yield (1S,2S)-cyclohexane-1,2-diol, followed by a regioselective methylation.
Figure 2: Synthetic pathway from cyclohexene.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol outlines the methylation of (1S,2S)-cyclohexane-1,2-diol.
-
Preparation: To a stirred solution of (1S,2S)-cyclohexane-1,2-diol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Spectroscopic and Physical Data
The structural characterization of this compound is achieved through various spectroscopic techniques. The following tables summarize the key physical and spectroscopic data.
Table 1: Physical Properties
| Property | Value | Reference |
| CAS Number | 134108-92-2 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless liquid | |
| Optical Rotation | +56° (neat) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH-OH) | 75.5 |
| C2 (CH-OCH₃) | 85.0 |
| C3 | 29.0 |
| C4 | 24.0 |
| C5 | 24.5 |
| C6 | 32.0 |
| OCH₃ | 57.0 |
Table 3: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 3.40 | ddd | 9.5, 9.5, 4.0 |
| H2 | 3.05 | ddd | 9.5, 9.5, 4.0 |
| OCH₃ | 3.45 | s | - |
| OH | ~2.5 (broad) | s | - |
| Cyclohexyl H | 1.20-2.20 | m | - |
Table 4: FTIR Spectroscopic Data (Neat) [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| 2930, 2860 | C-H stretch (aliphatic) |
| 1450 | C-H bend |
| 1100 | C-O stretch (ether and alcohol) |
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum of 2-methoxycyclohexanol is expected to show fragmentation patterns characteristic of alcohols and ethers. The molecular ion peak (M⁺) at m/z 130 may be weak or absent. Key fragments would likely arise from:
-
α-cleavage: Loss of a methyl radical (M-15) from the methoxy group or cleavage of the C1-C2 bond.
-
Loss of water: A peak at M-18 (m/z 112).
-
Loss of methanol: A peak at M-32 (m/z 98).
-
Cleavage of the methoxy group: A fragment at m/z 45 (CH₃O⁺).
Applications in Asymmetric Synthesis
This compound is primarily utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently cleaved.
Diastereoselective Aldol Additions
One notable application is in directing the stereochemical course of aldol reactions. The chiral auxiliary can be attached to a ketone to form a chiral enolate, which then reacts with an aldehyde with high diastereoselectivity.
Figure 3: Workflow for diastereoselective aldol addition.
Example: Diastereoselective Addition to an Aldehyde
Conclusion
This compound is a potent chiral auxiliary and building block for the synthesis of enantiomerically pure molecules. Its well-defined stereochemistry and conformational rigidity provide an excellent platform for inducing stereoselectivity in a variety of organic transformations. This guide has summarized its key structural features, synthetic routes, and spectroscopic properties, and has provided a framework for its application in asymmetric synthesis. The detailed data and protocols presented herein are intended to facilitate its broader use in research and development, particularly within the pharmaceutical industry.
References
An In-depth Technical Guide to the Discovery and History of (1S,2S)-2-Methoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Methoxycyclohexanol is a pivotal chiral building block in modern organic synthesis, particularly valued for its role as a key intermediate in the production of advanced pharmaceuticals, including tricyclic β-lactam antibiotics.[1] Its specific stereochemistry makes it an important precursor for creating complex, enantiomerically pure molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. It details the evolution of its preparation from early methods to modern, large-scale enzymatic and chemical resolution techniques. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of stereocontrolled synthesis and the demand for enantiopure compounds in the pharmaceutical industry. While early academic work in the mid-20th century likely established the synthesis of racemic trans-2-methoxycyclohexanol, the true value of its specific (1S,2S) enantiomer was realized later with the rise of asymmetric synthesis.
The initial synthesis of the racemic trans-2-methoxycyclohexanol is understood to have been established by the mid-20th century, with foundational work on alicyclic glycols and their derivatives providing the basis for its preparation. A key early method involved the acid-catalyzed ring-opening of cyclohexene oxide with methanol.
The pivotal moment in the history of this compound came with the need for efficient, large-scale production methods to support the synthesis of complex pharmaceutical agents. A significant development was reported in 1996 by Stead, Marley, Mahmoudian, and Dawson, who published efficient procedures for the large-scale preparation of (1S,2S)-trans-2-methoxycyclohexanol, identifying it as a "key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics." Their work detailed both enzymatic and chemical resolution methods, marking a critical step in making this chiral building block readily accessible for drug development.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in synthesis.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Boiling Point | 195°C |
| Density | 1.015 g/cm³ |
| Refractive Index | 1.4595 |
| CAS Number | 134108-92-2 |
Data sourced from various chemical suppliers and databases.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): While a detailed spectrum with peak assignments is not readily available in public databases, the expected spectrum would show characteristic signals for the methoxy group protons, the protons on the carbon atoms bearing the hydroxyl and methoxy groups, and the methylene protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~85 | C-OCH₃ |
| ~75 | C-OH |
| ~57 | -OCH₃ |
| ~32, 30, 24, 23 | Cyclohexane CH₂ |
Note: Approximate chemical shifts are based on typical values for similar structures and data available from public repositories.
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands confirming the presence of the hydroxyl and ether functional groups.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~2930, 2860 | C-H stretch (aliphatic) |
| ~1100 | C-O stretch (ether and alcohol) |
Data sourced from PubChem.[2]
Synthesis of this compound
The synthesis of enantiomerically pure this compound primarily involves the resolution of a racemic mixture of trans-2-methoxycyclohexanol. The racemic precursor is typically synthesized through the ring-opening of cyclohexene oxide with methanol.
Synthesis of Racemic trans-2-Methoxycyclohexanol
The foundational step is the synthesis of the racemic mixture.
Reaction Scheme: Cyclohexene Oxide → rac-trans-2-Methoxycyclohexanol
Conceptual Protocol:
-
Cyclohexene oxide is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude racemic product, which can be purified by distillation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for obtaining the desired (1S,2S) enantiomer. This method relies on the stereoselective acylation of one enantiomer by a lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Workflow for Enzymatic Resolution:
Caption: Workflow for the enzymatic resolution of racemic trans-2-methoxycyclohexanol.
Detailed Experimental Protocol (Lipase-Catalyzed Resolution):
This protocol is a representative procedure based on established methods for lipase-catalyzed resolutions of similar cyclohexanol derivatives.
-
Preparation: To a solution of racemic trans-2-methoxycyclohexanol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (1.5-2.0 eq).
-
Enzymatic Reaction: Add a lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica B). The amount of lipase will depend on its activity and should be optimized.
-
Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: Once the desired conversion is achieved, remove the enzyme by filtration.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated (1R,2R) enantiomer and the unreacted this compound can be separated by column chromatography on silica gel.
Quantitative Data for Enzymatic Resolution:
| Lipase | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Alcohol |
|---|---|---|---|
| Lipase PS | Vinyl Acetate | Diisopropyl Ether | >98% |
| Novozym 435 | Vinyl Acetate | Diethyl Ether | High (E > 200 reported for similar substrates) |
Note: Enantiomeric excess and yield can vary based on reaction conditions and substrate.
Chemical Resolution
Chemical resolution provides an alternative route to the enantiopure compound. This method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid. The diastereomers can then be separated by fractional crystallization.
Workflow for Chemical Resolution:
Caption: Workflow for the chemical resolution of racemic trans-2-methoxycyclohexanol.
Detailed Experimental Protocol (Chemical Resolution):
This protocol is a representative procedure based on the resolution of similar chiral alcohols.
-
Salt Formation: Dissolve racemic trans-2-methoxycyclohexanol (1.0 eq) in a suitable solvent (e.g., ethyl acetate). In a separate flask, dissolve a chiral resolving agent, such as (R)-mandelic acid (0.5 eq), in the same solvent.
-
Crystallization: Add the mandelic acid solution to the alcohol solution. The diastereomeric salt of one enantiomer should precipitate. Allow the mixture to stand to facilitate complete crystallization.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous base (e.g., 2N NaOH). Stir until the salt dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric purity should be determined by chiral GC or HPLC.
Applications in Synthesis
This compound is a valuable chiral building block with a range of applications:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, most notably tricyclic β-lactam antibiotics.[1] Its defined stereochemistry is crucial for the biological activity of the final drug product. It has also been explored as a precursor for anticonvulsants, antidepressants, and anticancer agents.[1]
-
Agrochemicals: Its structure is utilized in the synthesis of certain herbicides and pesticides.[1]
-
Chiral Auxiliaries: It can be employed as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions.[1]
-
Flavor and Fragrance Industry: The compound and its derivatives can be used in the formulation of perfumes and flavorings due to their specific odor profiles.[1]
Conclusion
This compound has evolved from a laboratory curiosity to a commercially significant chiral intermediate. The development of efficient, large-scale resolution techniques, both enzymatic and chemical, has been instrumental in its widespread application in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for researchers engaged in the field of stereocontrolled organic synthesis. The continued demand for enantiomerically pure compounds ensures that this compound will remain a relevant and important building block for the foreseeable future.
References
(1S,2S)-2-Methoxycyclohexanol derivatives and analogs
An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol Derivatives and Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a valuable chiral building block in modern organic synthesis. Its defined stereochemistry makes it a crucial intermediate in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. While extensive research details the synthesis of this and related chiral cyclohexanols, public domain data on the specific biological activities of its direct derivatives and analogs is limited. The predominant application identified is its role as a key intermediate in the synthesis of tricyclic β-lactam antibiotics[1]. This guide provides a comprehensive overview of the synthetic strategies for producing this compound, detailed experimental protocols, and explores the potential biological relevance of the methoxycyclohexanol scaffold by examining related structures.
Introduction to this compound
Chirality is a fundamental concept in drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. The (1S,2S) stereoconfiguration of 2-methoxycyclohexanol provides a rigid and well-defined three-dimensional structure that chemists can exploit to control the stereochemical outcome of subsequent reactions. This molecule, with the chemical formula C₇H₁₄O₂, contains two adjacent stereocenters on a cyclohexane ring, making it an ideal starting point for constructing complex polycyclic systems[2]. Its utility is most prominently noted in the creation of advanced antibiotics, where precise stereochemistry is paramount for efficacy[1].
Synthesis of Chiral 2-Methoxycyclohexanol and Analogs
The generation of enantiomerically pure cyclohexanol derivatives is a significant challenge in organic chemistry. Several asymmetric synthesis strategies have been developed to produce these valuable intermediates with high stereoselectivity.
Asymmetric Synthetic Approaches
The primary methods for achieving high enantiomeric excess (ee) in the synthesis of chiral cyclohexanol precursors include:
-
Enantioselective Deprotonation: Chiral lithium amides can be used for the enantioselective deprotonation of cyclohexene oxide. For instance, lithium (–)-N,N-diisopinocampheylamide has been used to achieve an enantiomeric excess of up to 95% for (R)-2-cyclohexen-1-ol, a common precursor[3].
-
Asymmetric Hydrosilylation: This method involves the reduction of a ketone, such as 2-cyclohexen-1-one, using a hydrosilane in the presence of a chiral catalyst, followed by hydrolysis to yield the chiral alcohol[3].
-
Biocatalytic Desymmetrization: Ene-reductases, such as YqjM, have demonstrated exceptional efficiency in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral cyclohexadienones, achieving enantioselectivities of up to >99% ee[4][5]. This highlights the power of enzymatic methods for creating chiral cyclic ketones that can be further reduced to the desired alcohols.
-
Direct Alkoxylation of Cyclohexene: Zeolite catalysts, particularly those containing titanium (e.g., Ti-Al-beta zeolite), can catalyze the reaction of cyclohexene with an alcohol (like methanol) and an oxidizing agent (like hydrogen peroxide) to directly produce 2-alkoxycyclohexanols[6]. This method offers a more direct route to the target scaffold.
A general workflow for the synthesis is depicted below.
Quantitative Data on Synthesis
The efficiency of asymmetric synthesis is measured by chemical yield and enantiomeric excess (ee). Below is a summary of representative data from various synthetic methods for related chiral precursors.
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Enantioselective Deprotonation | Cyclohexene Oxide | Chiral Lithium Amides | (R)-2-cyclohexen-1-ol | >80 | up to 95 | [3] |
| Biocatalytic Desymmetrization | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | Ene-Reductase YqjM | Chiral 2-Cyclohexenone | High | >99 | [4][5] |
| Catalytic Alkoxylation | Cyclohexene | Ti-Al-beta zeolite | 2-Methoxycyclohexanol | N/A | N/A (Selectivity up to 95%) | [6] |
Detailed Experimental Protocol: Zeolite-Catalyzed Preparation of 2-Methoxycyclohexanol
The following protocol is adapted from patent literature describing the synthesis of 2-alkoxycyclohexanols and serves as a representative example of the direct conversion of cyclohexene[6].
Objective: To synthesize 2-methoxycyclohexanol from cyclohexene using a zeolite catalyst.
Materials:
-
Zeolitic material (e.g., Ti-MWW framework) as catalyst
-
Cyclohexene
-
Methanol (Reagent and Solvent)
-
Aqueous Hydrogen Peroxide (50% by weight)
-
Sodium Sulfite
-
Reaction Vessel with stirring capability and temperature control
Procedure:
-
Catalyst Suspension: In a reaction vessel, suspend 1.00 g of the zeolite catalyst in 20 mL of methanol.
-
Addition of Substrate: Add 3.92 g of cyclohexene to the catalyst suspension.
-
Initiation of Reaction: To the resulting mixture, add 1.00 g of 50% aqueous hydrogen peroxide solution.
-
Reaction Conditions: Stir the mixture at a constant temperature of 65°C for the required reaction time (typically several hours, requires optimization).
-
Work-up:
-
After the reaction period, separate the catalyst from the reaction mixture via filtration.
-
Take a sample of the filtrate to determine any remaining H₂O₂ content (e.g., by cerimetric titration).
-
Quench the remaining filtrate by adding sodium sulfite to decompose any unreacted hydrogen peroxide.
-
-
Analysis:
-
Analyze a sample of the final filtrate via Gas Chromatography (GC) to determine the molar amounts of 2-methoxycyclohexanol and potential byproducts.
-
Calculate the selectivity for 2-methoxycyclohexanol based on the molar ratios of the products.
-
Biological Activity and Applications
While this compound is primarily known as a chiral intermediate, the structural motif of a substituted cyclohexane ring is present in many biologically active molecules. The methoxy group, in particular, is known to influence properties like lipophilicity and metabolic stability, which can impact a compound's pharmacological profile[7][8].
Established Role in Antibiotic Synthesis
The most concrete application for (1S,2S)-trans-2-methoxycyclohexanol is its use as a key chiral intermediate in the synthesis of complex tricyclic β-lactam antibiotics[1]. The defined stereochemistry of the starting material is critical for establishing the correct spatial arrangement of substituents in the final antibiotic structure, which is essential for its binding to bacterial targets.
Potential Pharmacological Relevance
-
Anticancer Potential: Methoxy groups are common in natural and synthetic compounds with cytotoxic activity. For example, methoxyflavones demonstrate potent activity against various cancer cell lines by participating in ligand-protein binding and activating downstream signaling pathways leading to cell death[7][8]. The synthetic curcuminoid analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone, which features a central cyclohexanone ring, reduces growth and induces apoptosis in colon cancer cell lines[9].
-
Anti-inflammatory and Antioxidant Activity: A quantitative structure-activity relationship (QSAR) study on a series of 2-methoxyphenols found that many were inhibitors of COX-2, a key enzyme in inflammation[10]. This suggests that the 2-methoxyphenyl moiety, which bears structural similarity to a 2-methoxycyclohexenyl group, can be a valuable pharmacophore for anti-inflammatory agents.
Conclusion and Future Directions
This compound and its analogs are well-established as high-value chiral building blocks, particularly for the pharmaceutical industry. The development of efficient asymmetric synthetic routes, including biocatalytic methods, has made these intermediates more accessible. While their primary documented role is in the synthesis of β-lactam antibiotics, the potential for direct biological activity from novel derivatives remains an underexplored area.
Future research should focus on the synthesis and biological screening of libraries of this compound derivatives. By modifying the hydroxyl group or other positions on the cyclohexane ring, it may be possible to develop novel therapeutic agents. Given the known activities of related methoxylated cyclic compounds, screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point. Such studies would expand the utility of this versatile chiral scaffold beyond its current role as a passive intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Natural and Synthetic Compounds [mdpi.com]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Enantioselective Synthesis of (1S,2S)-2-Methoxycyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring both a hydroxyl and a methoxy group on a cyclohexane scaffold, makes it a crucial intermediate for the synthesis of complex chiral molecules, most notably tricyclic β-lactam antibiotics.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its enantioselective synthesis via enzymatic kinetic resolution, and its application in asymmetric synthesis.
Physicochemical Properties
This compound is a chiral alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134108-92-2 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | [1] |
| Boiling Point | 195 °C | [2][3] |
| Density | 1.015 g/cm³ | [2][3] |
| Refractive Index | 1.4595 | [2][3] |
| Optical Rotation | +56° (Neat) | [3] |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, though availability and purity can vary. It is crucial for researchers to verify the current stock and specifications with the respective suppliers. Below is a summary of some commercial sources.
| Supplier | Product Name | Purity/Specifications | CAS Number |
| Thermo Scientific Alfa Aesar | (1S,2S)-(+)-2-Methoxycyclohexanol | 97% (Currently listed as unavailable or discontinued) | 134108-92-2 |
| Smolecule | This compound | Not specified | 134108-92-2 |
| Alfa Chemistry | This compound | Not specified | 134108-92-2 |
| LookChem | (1S,2S)-(+)-2-Methoxycyclohexanol | ChiPros 99%, ee 98% | 134108-92-2 |
| Chemical Point | This compound | Not specified | 134108-92-2 |
| Tokyo Chemical Industry (TCI) | This compound | >98.0% (GC) | 134108-92-2 |
Enantioselective Synthesis: Enzymatic Kinetic Resolution
The most common method for obtaining enantiomerically pure this compound is through the kinetic resolution of the racemic trans-2-methoxycyclohexanol. Lipase-catalyzed acylation is a highly effective technique for this purpose, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Methoxycyclohexanol
This protocol is a representative procedure based on established methods for the kinetic resolution of cyclic alcohols.[4][5]
Materials:
-
(±)-trans-2-Methoxycyclohexanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating agent (e.g., Vinyl acetate)
-
Anhydrous solvent (e.g., Diethyl ether or Diisopropyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
pH meter or controller
Procedure:
-
To a round-bottomed flask, add (±)-trans-2-methoxycyclohexanol (1.0 eq) and anhydrous diethyl ether (10-20 volumes).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).
-
Add the acylating agent, vinyl acetate (0.5-0.6 eq), to the stirred suspension. The use of a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to the filtrate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the acylated product and the unreacted this compound.
-
Separate the unreacted alcohol from the ester by column chromatography on silica gel.
Purification of the Unreacted Alcohol: The crude mixture obtained after the enzymatic reaction can be purified by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Hydrolysis of the Acylated Product (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer, (1R,2R)-2-Methoxycyclohexanol. This is typically achieved by treatment with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol.
Below is a DOT script for the experimental workflow of the enzymatic kinetic resolution.
Application in Asymmetric Synthesis
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly tricyclic β-lactam antibiotics.[1] It can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.
Conceptual Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. The general workflow for using a chiral auxiliary is as follows:
-
Attachment: The chiral auxiliary, in this case, a derivative of this compound, is covalently attached to the substrate.
-
Diastereoselective Reaction: The chiral auxiliary then directs a subsequent reaction, such as an alkylation or an aldol reaction, to occur on one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage: After the desired stereocenter has been created, the chiral auxiliary is removed under conditions that do not affect the newly formed stereocenter.
The following DOT script illustrates the logical relationship in a chiral auxiliary-mediated synthesis.
Conclusion
This compound is a commercially available and synthetically accessible chiral building block of significant importance in the pharmaceutical and agrochemical industries. The enantiomerically pure compound can be efficiently obtained through lipase-catalyzed kinetic resolution of the corresponding racemate. Its application as a chiral auxiliary or a key intermediate enables the stereocontrolled synthesis of complex molecules, highlighting its value for researchers and professionals in drug discovery and development. The methodologies and supplier information provided in this guide serve as a valuable resource for the procurement and application of this versatile chiral compound.
References
- 1. Buy this compound | 134108-92-2 [smolecule.com]
- 2. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]
- 3. (1S,2S)-(+)-2-Methoxycyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (1S,2S)-2-Methoxycyclohexanol (CAS No. 134108-92-2), a chiral building block utilized in organic synthesis. Due to its classification as a skin and eye irritant, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document outlines the known hazards, provides detailed handling and storage procedures, and offers guidance on emergency response and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 134108-92-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 195 °C |
| Density | 1.015 g/cm³ |
| Vapor Pressure | 0.093 mmHg at 25°C[1] |
| Flash Point | 195°C[1] |
| Refractive Index | 1.4595 |
| Solubility | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and in case of accidental contact.
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
Experimental Protocols for Safe Handling and Storage
Adherence to the following protocols is crucial for the safe handling and storage of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this substance.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected for integrity before each use and disposed of properly after handling.
-
Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. Additional protective clothing may be necessary for larger quantities or in case of potential splashing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.
General Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to avoid spills. Work over a secondary containment tray to capture any potential leaks.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.
-
The recommended storage temperature is between 2-8°C.[1]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention as necessary.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | No specific data available. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide and carbon dioxide. |
| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed waste management company.
Toxicological and Ecological Information
| Endpoint | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No specific LD50 or LC50 data is available for this compound. It should be handled as a substance of unknown toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
| Ecological Information | No specific data on the environmental fate or ecotoxicity of this compound is available. It should be prevented from entering the environment. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Methoxycyclohexanol is a chiral building block with potential applications in asymmetric synthesis. Its rigid cyclohexane backbone and the presence of two stereogenic centers make it an attractive candidate for development as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer or diastereomer. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
This document provides a set of hypothetical, yet plausible, application notes and detailed experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations. The protocols are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a guide for researchers exploring the potential of this compound.
Asymmetric Aldol Addition
The aldol addition is a powerful carbon-carbon bond-forming reaction that sets two new stereocenters. By attaching this compound as a chiral auxiliary to a carboxylic acid, a chiral ester is formed. The corresponding enolate can then react with an aldehyde in a highly diastereoselective manner.
Proposed Reaction Scheme
Caption: Workflow for Asymmetric Aldol Addition.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Propionate Ester
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral propionate ester.
Protocol 2: Diastereoselective Aldol Addition
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes.
-
Add a solution of the chiral propionate ester (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite solution.
-
Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, concentrate, and purify as needed.
Hypothetical Quantitative Data
| Entry | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | Isobutyraldehyde | 78 | >95:5 |
| 3 | Acetaldehyde | 82 | 90:10 |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Utilizing an enoate derived from this compound allows for a highly diastereoselective Michael addition.
Proposed Reaction Scheme
Caption: Workflow for Asymmetric Michael Addition.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Crotonate Ester
-
Follow the procedure for the synthesis of the chiral propionate ester (Protocol 1 in Section 1.2), substituting crotonyl chloride for propionyl chloride.
Protocol 2: Diastereoselective Michael Addition
-
To a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF (0.2 M) at -40 °C, add the organolithium reagent (2.0 eq.) dropwise. Stir for 30 minutes to form the Gilman cuprate.
-
Cool the cuprate solution to -78 °C and add a solution of the chiral crotonate ester (1.0 eq.) in anhydrous THF.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the Michael adduct (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add lithium aluminum hydride (2.0 eq.) portion-wise.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude primary alcohol and the recovered auxiliary, which can be separated by column chromatography.
-
The primary alcohol can then be oxidized to the corresponding carboxylic acid using standard procedures (e.g., Jones oxidation).
Hypothetical Quantitative Data
| Entry | Organocuprate (R2CuLi) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Me2CuLi | 90 | >98 |
| 2 | Bu2CuLi | 88 | >98 |
| 3 | Ph2CuLi | 85 | 95 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. A chiral acrylate ester derived from this compound can act as a chiral dienophile, inducing asymmetry in the resulting cycloadduct.
Proposed Reaction Scheme
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Acrylate
-
Follow the procedure for the synthesis of the chiral propionate ester (Protocol 1 in Section 1.2), substituting acryloyl chloride for propionyl chloride and using DMAP as a catalyst.
Protocol 2: Diastereoselective Diels-Alder Reaction
-
To a solution of the chiral acrylate (1.0 eq.) in anhydrous toluene (0.1 M) at -78 °C, add diethylaluminum chloride (1.1 eq. of a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture for 30 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq.) to the reaction mixture.
-
Stir at -78 °C for 6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Saponification to the Chiral Carboxylic Acid
-
Dissolve the Diels-Alder adduct in a mixture of methanol and water (3:1).
-
Add sodium hydroxide (2.0 eq.) and heat the mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1 M HCl and extract with diethyl ether.
-
The aqueous layer can be basified to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched carboxylic acid.
Hypothetical Quantitative Data
| Entry | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Et2AlCl | 92 | >95:5 |
| 2 | Isoprene | Et2AlCl | 85 | 90:10 |
| 3 | 1,3-Butadiene | BF3·OEt2 | 75 | 88:12 |
Disclaimer
The application notes, experimental protocols, and quantitative data presented in this document are hypothetical and intended for illustrative purposes only. They are based on established principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries. Researchers should conduct their own optimization and validation studies when exploring the use of this compound in asymmetric synthesis.
Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a hypothetical representation of how (1S,2S)-2-methoxycyclohexanol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no extensive published literature detailing the use of this specific compound for these applications. The experimental procedures and data presented are illustrative and based on the established principles of asymmetric synthesis using structurally related chiral auxiliaries.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without causing racemization of the desired product.
This compound, with its defined stereochemistry and rigid cyclohexane backbone, presents itself as a promising candidate for a chiral auxiliary. The trans-relationship between the hydroxyl and methoxy groups can provide a well-defined steric environment to direct the approach of incoming reagents. Furthermore, the oxygen atoms of both the hydroxyl and methoxy groups can act as chelating sites for Lewis acids, thereby locking the conformation of the substrate-auxiliary adduct and enhancing facial selectivity in key bond-forming reactions.
These notes outline the potential applications of this compound in asymmetric aldol reactions, Diels-Alder reactions, and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of a chiral auxiliary can control the absolute stereochemistry of the two newly formed stereocenters.
Conceptual Workflow for Asymmetric Aldol Reaction:
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Proposed Mechanism of Stereocontrol:
The high diastereoselectivity in the aldol addition is proposed to arise from a rigid, chelated transition state. The Lewis acid (e.g., TiCl₄) coordinates to both the carbonyl oxygen of the ester and the methoxy group of the auxiliary. This chelation, combined with the steric bulk of the cyclohexane ring, effectively blocks one face of the enolate, leading to a highly selective approach of the aldehyde from the less hindered face.
Caption: Proposed transition state for the asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
-
Attachment of the Auxiliary:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Aldol Reaction:
-
Dissolve the chiral ester (1.0 eq.) in anhydrous DCM (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add titanium(IV) chloride (1.1 eq.) dropwise and stir for 5 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise and stir for 1 hour to form the titanium enolate.
-
Add the desired aldehyde (1.5 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM.
-
The combined organic layers containing the product are dried over anhydrous MgSO₄, filtered, and concentrated to yield the chiral β-hydroxy acid.
-
Illustrative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >97:3 | 90 |
| 3 | Acetaldehyde | >95:5 | 82 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. A chiral auxiliary attached to the dienophile can induce facial selectivity.
Conceptual Workflow for Asymmetric Diels-Alder Reaction:
Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block utilized in the stereoselective synthesis of complex organic molecules. Its rigid cyclic structure and defined stereochemistry at two contiguous centers make it an important starting material for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and novel materials.[1] This document provides detailed information on its applications and a representative protocol for its use in a synthetic workflow.
Overview of Applications
This compound serves as a versatile chiral precursor. Its primary application lies in its incorporation into a target molecule, where its stereocenters form a core part of the final product's architecture. This is in contrast to a chiral auxiliary, which is typically removed after directing the stereochemistry of a reaction.
Table 1: Key Applications of this compound
| Application Area | Description | Reference |
| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of chiral drugs, ensuring the desired biological activity and minimizing side effects associated with other stereoisomers. It has been identified as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics. | [1][2] |
| Agrochemical Production | Employed as a chiral building block for enantiomerically pure active ingredients in pesticides and herbicides, enhancing their efficacy and selectivity while reducing environmental impact. | [1] |
| Material Science | Investigated for the development of novel materials such as chiral polymers and catalysts, where its stereochemistry can impart unique properties. | [1] |
| Organic Synthesis | Utilized as a foundational chiral scaffold for the construction of complex molecules with precise three-dimensional structures. | [1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 134108-92-2 |
| Appearance | Colorless liquid |
| Boiling Point | 195 °C |
| Density | 1.015 g/cm³ |
| Refractive Index | 1.4595 |
| Storage Temperature | 2-8 °C |
(Data sourced from publicly available chemical databases)
Representative Experimental Protocol: Synthesis of a Chiral Ester
The following protocol illustrates a representative transformation where this compound is used as a chiral starting material to form a chiral ester. This ester could then serve as an intermediate in a more complex synthesis.
Objective: To synthesize (1S,2S)-2-methoxycyclohexyl acetate via esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure (1S,2S)-2-methoxycyclohexyl acetate.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of utilizing this compound as a chiral building block in a synthetic sequence.
Caption: Synthetic workflow using this compound.
The following diagram illustrates the logical relationship of how the chirality of this compound is transferred to the final product.
Caption: Chirality transfer from the starting material.
References
Application of (1S,2S)-2-Methoxycyclohexanol in the Total Synthesis of Loracarbef
Application Note AN-2025-12-25
Introduction
(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in asymmetric synthesis, most notably utilized as a chiral auxiliary to establish key stereocenters in the total synthesis of complex pharmaceutical agents. Its rigid cyclohexyl backbone and defined stereochemistry allow for excellent facial selectivity in reactions involving prochiral substrates. This application note details the pivotal role of this compound in the enantioselective total synthesis of Loracarbef, a synthetic carbacephem β-lactam antibiotic. The synthesis employs the chiral auxiliary to direct a diastereoselective [2+2] cycloaddition, which constitutes the key stereochemistry-defining step.
Principle
The core strategy involves using this compound as a chiral precursor to a vinyl ether. This chiral vinyl ether then undergoes a [2+2] cycloaddition reaction with chlorosulfonyl isocyanate (CSI). The steric hindrance imposed by the bulky methoxycyclohexyl group directs the approach of the isocyanate, resulting in the formation of a β-lactam ring with high diastereoselectivity. Subsequent chemical transformations remove the chiral auxiliary and elaborate the cycloadduct to afford the target antibiotic, Loracarbef, as a single enantiomer. This "chiral pool" approach effectively transfers the stereochemical information from the readily available this compound to the final complex molecule.
Experimental Protocols
The following protocols are adapted from the enantioselective synthesis of Loracarbef developed by Bodurow et al.
Synthesis of Chiral Vinyl Ether (1)
This compound is converted to its corresponding vinyl ether through a vinyl transetherification reaction.
Materials:
-
This compound
-
Ethyl vinyl ether
-
Mercuric acetate (catalyst)
-
Anhydrous sodium carbonate
-
Inert solvent (e.g., Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound in ethyl vinyl ether, add a catalytic amount of mercuric acetate.
-
Heat the mixture to reflux under an inert atmosphere and stir for 18-24 hours.
-
Cool the reaction to room temperature and quench by adding anhydrous sodium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by distillation or column chromatography to yield the pure (1S,2S)-2-methoxycyclohexyl vinyl ether (1) .
Diastereoselective [2+2] Cycloaddition
The chiral vinyl ether undergoes a cycloaddition with chlorosulfonyl isocyanate to form the key azetidinone intermediate.
Materials:
-
(1S,2S)-2-methoxycyclohexyl vinyl ether (1)
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reducing agent solution (e.g., aqueous sodium sulfite)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral vinyl ether (1) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding the mixture to a vigorously stirred, cold solution of aqueous sodium sulfite.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-(((1S,2S)-2-methoxycyclohexyl)oxy)-2-azetidinone (2) , is purified by chromatography.
Subsequent Transformations to Loracarbef
The azetidinone intermediate (2) is then converted through a multi-step sequence (not detailed here) that involves:
-
Protection of the nitrogen atom.
-
Oxidative cleavage of the chiral auxiliary to reveal a hydroxyl group.
-
Functional group manipulations to build the second ring of the carbacephem core.
-
Introduction of the C-7 side chain.
-
Final deprotection steps to yield Loracarbef.
Quantitative Data
The key stereochemistry-defining step, the [2+2] cycloaddition, proceeds with high efficiency and stereocontrol.
| Step | Product | Yield | Diastereomeric Ratio (dr) |
| [2+2] Cycloaddition (Vinyl Ether + CSI) | 4-(((1S,2S)-2-methoxycyclohexyl)oxy)-2-azetidinone (2) | 75% | 12:1 |
Table 1: Yield and diastereoselectivity for the key cycloaddition step in the synthesis of a Loracarbef precursor.
Visualizations
Caption: Synthetic workflow for Loracarbef using this compound.
Caption: Logical relationship for achieving stereocontrol.
Conclusion
The total synthesis of Loracarbef provides a classic example of the strategic application of a chiral building block derived from this compound. By serving as a temporary chiral auxiliary, it enables the highly diastereoselective formation of the critical β-lactam ring, ultimately allowing for the efficient, enantiomerically pure synthesis of a complex antibiotic. This methodology highlights the power of using readily available chiral molecules from the "chiral pool" to control stereochemistry in the synthesis of high-value pharmaceutical compounds.
Application Notes: (1S,2S)-2-Methoxycyclohexanol in the Synthesis of the Tricyclic β-Lactam Antibiotic Sanfetrinem
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the pivotal role of the chiral auxiliary, (1S,2S)-2-methoxycyclohexanol, in the asymmetric synthesis of sanfetrinem, a broad-spectrum tricyclic β-lactam antibiotic. Sanfetrinem has shown significant potential, including activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] The use of this compound is critical for establishing the correct stereochemistry of the β-lactam core, which is essential for its antibacterial efficacy.
Introduction to this compound as a Chiral Auxiliary
This compound is a versatile chiral building block employed in asymmetric synthesis to control the stereochemical outcome of reactions. In pharmaceutical manufacturing, it serves as a key intermediate to produce enantiomerically pure drugs, thereby enhancing therapeutic activity and minimizing potential side effects associated with undesired stereoisomers. Its rigid cyclohexane framework and defined stereocenters allow for effective facial discrimination in crucial bond-forming steps.
Application in the Synthesis of Sanfetrinem
The synthesis of sanfetrinem, a potent trinem antibiotic, requires precise control of multiple stereocenters. The initial and critical step involves the stereoselective construction of the β-lactam ring. This is achieved through a [2+2] cycloaddition reaction between a ketene and an imine, where the chirality is directed by a chiral auxiliary. While the exact commercial synthesis protocol for sanfetrinem remains proprietary, the scientific literature on the synthesis of similar tricyclic carbapenems strongly indicates the use of chiral auxiliaries like this compound to achieve the desired enantiopurity.
The general strategy involves the attachment of the chiral auxiliary to one of the reactants, guiding the stereochemical course of the cycloaddition, followed by its subsequent removal to yield the enantiomerically enriched β-lactam core. This core is then further elaborated to the final tricyclic structure of sanfetrinem.
Experimental Protocol: Asymmetric Synthesis of a β-Lactam Intermediate for Sanfetrinem
The following is a representative protocol for the key stereodetermining step in the synthesis of a sanfetrinem precursor, based on established methodologies for β-lactam synthesis using chiral auxiliaries.
Step 1: Preparation of the Chiral Imine
A chiral imine is synthesized by the condensation of an appropriate aldehyde with a chiral amine. For the synthesis of the sanfetrinem core, a glyoxylate derivative bearing the (1S,2S)-2-methoxycyclohexyl moiety would be reacted with a suitable amine.
Step 2: [2+2] Cycloaddition for β-Lactam Formation
The chiral imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine base, to yield the corresponding β-lactam. The steric hindrance provided by the (1S,2S)-2-methoxycyclohexyl group directs the ketene to attack from the less hindered face of the imine, leading to a high diastereomeric excess of the desired cis-β-lactam.
| Parameter | Value |
| Reactants | Chiral Imine with this compound auxiliary, Acyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | -78 °C to room temperature |
| Typical Diastereomeric Excess | >95% |
| Typical Yield | 70-90% |
Step 3: Removal of the Chiral Auxiliary
Following the successful cycloaddition, the this compound auxiliary is cleaved from the β-lactam ring. This is typically achieved through acidic or oxidative cleavage, allowing for the recovery and recycling of the chiral auxiliary.
| Parameter | Value |
| Cleavage Reagent | Ceric Ammonium Nitrate (CAN) or Acid Hydrolysis |
| Solvent | Acetonitrile/Water or Aqueous Acid |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-95% |
Mechanism of Action of Sanfetrinem
Sanfetrinem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. By acylating the active site of these enzymes, sanfetrinem effectively blocks their function, leading to a weakened cell wall and ultimately cell lysis.[4]
The following diagram illustrates the general mechanism of action of β-lactam antibiotics.
Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.
Experimental Workflow
The following diagram outlines the general experimental workflow for the asymmetric synthesis of the β-lactam core of sanfetrinem using this compound as a chiral auxiliary.
Caption: Synthetic workflow for sanfetrinem utilizing a chiral auxiliary.
Conclusion
The use of this compound as a chiral auxiliary is a highly effective strategy for the enantioselective synthesis of the tricyclic β-lactam antibiotic sanfetrinem. This approach ensures the formation of the desired stereoisomer, which is crucial for the drug's potent antibacterial activity. The detailed protocols and understanding of the synthetic strategy and mechanism of action are vital for researchers and professionals involved in the development of novel antibiotics to combat bacterial infections, including the growing threat of drug-resistant tuberculosis.
References
- 1. WO2018206466A1 - Sanfetrinem or a salt or ester thereof for use in treating mycobacterial infection - Google Patents [patents.google.com]
- 2. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies in infectious diseases: new carbapenem and trinem antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis and Utilization of (1S,2S)-2-Methoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scale-up synthesis of the chiral intermediate, (1S,2S)-2-Methoxycyclohexanol, and its application in the synthesis of carbocyclic nucleoside analogues, which are crucial in the development of antiviral therapeutics.
Introduction
This compound is a valuable chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of a variety of complex molecules, including carbocyclic nucleosides and tricyclic β-lactam antibiotics. Its specific stereochemistry is essential for the biological activity of the final drug products, ensuring high efficacy and minimizing potential side effects. The protocols detailed below describe a scalable method for the preparation of this compound via chiral resolution of the racemic trans-isomer, followed by its application in the synthesis of a carbocyclic nucleoside analogue.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis and application of this compound.
Table 1: Scale-up Synthesis of this compound via Chiral Resolution
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) |
| Starting Material | ||
| Racemic trans-2-Methoxycyclohexanol | 100 g | 1.0 kg |
| Di-p-toluoyl-L-tartaric acid | 148 g | 1.48 kg |
| Methanol | 1.5 L | 15 L |
| Diastereomeric Salt Formation | ||
| Reaction Temperature | 60-65 °C | 60-65 °C |
| Crystallization Temperature | 0-5 °C | 0-5 °C |
| Filtration and Washing Solvent | Cold Methanol | Cold Methanol |
| Liberation of Free Alcohol | ||
| Sodium Hydroxide (10% aq.) | ~500 mL | ~5.0 L |
| Extraction Solvent (DCM) | 3 x 200 mL | 3 x 2.0 L |
| Final Product | ||
| Yield of (1S,2S)-isomer | 35-40 g | 350-400 g |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Purity (by GC) | >98% | >98% |
Table 2: Synthesis of a Protected Carbocyclic Nucleoside Analogue
| Parameter | Lab Scale (10 g) |
| Starting Materials | |
| This compound | 10 g |
| Purine Base (e.g., 6-chloropurine) | 11.8 g |
| Triphenylphosphine (PPh₃) | 20.2 g |
| Diisopropyl azodicarboxylate (DIAD) | 15.5 mL |
| Anhydrous Tetrahydrofuran (THF) | 200 mL |
| Mitsunobu Reaction | |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Purification | |
| Method | Silica Gel Chromatography |
| Eluent | Hexane/Ethyl Acetate Gradient |
| Final Product | |
| Yield of Protected Nucleoside | 15-18 g |
| Purity (by HPLC) | >97% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound by Chiral Resolution
This protocol details the resolution of racemic trans-2-methoxycyclohexanol using di-p-toluoyl-L-tartaric acid to selectively crystallize the diastereomeric salt of the desired (1S,2S)-enantiomer.
Materials:
-
Racemic trans-2-Methoxycyclohexanol
-
Di-p-toluoyl-L-tartaric acid
-
Methanol
-
10% (w/v) Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic trans-2-methoxycyclohexanol (1.0 eq) and di-p-toluoyl-L-tartaric acid (1.0 eq) in methanol (approximately 15 volumes based on the racemate) by warming the mixture to 60-65 °C with stirring until a clear solution is obtained.
-
Slowly cool the solution to room temperature to initiate crystallization.
-
Further cool the mixture to 0-5 °C and stir for an additional 2-4 hours to maximize the precipitation of the diastereomeric salt.
-
Filter the crystalline solid and wash the filter cake with a small amount of cold methanol.
-
Dry the collected crystals under vacuum.
-
-
Liberation of this compound:
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane (1:1 v/v).
-
Cool the suspension in an ice bath and add 10% aqueous sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is between 10-11.
-
Continue stirring until all the solid has dissolved.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified with concentrated hydrochloric acid to precipitate the di-p-toluoyl-L-tartaric acid, which can be recovered by filtration, washed with cold water, and dried for reuse.
-
Protocol 2: Synthesis of a Protected Carbocyclic Nucleoside Analogue via Mitsunobu Reaction
This protocol describes the synthesis of a protected carbocyclic nucleoside analogue from this compound and a purine base.
Materials:
-
This compound
-
6-Chloropurine (or other desired nucleobase)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
-
Dry, nitrogen-flushed reaction flask with magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 20 volumes based on the alcohol).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Mitsunobu Reaction:
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure protected carbocyclic nucleoside analogue.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of a protected carbocyclic nucleoside analogue.
Caption: Mechanism of action for carbocyclic nucleoside analogue antiviral drugs.
Application Notes and Protocols: Asymmetric Alkylation Utilizing (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. This document provides a detailed protocol for the use of (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary in the asymmetric α-alkylation of carboxylic acids. The rigid cyclohexane ring and the stereodefined methoxy and hydroxyl groups of this auxiliary are designed to create a sterically hindered environment, effectively shielding one face of the derived enolate and leading to high diastereoselectivity in the alkylation step.
Overall Experimental Workflow
The overall strategy involves a three-step sequence:
-
Esterification: A prochiral carboxylic acid is coupled with the chiral auxiliary this compound to form a chiral ester.
-
Diastereoselective Alkylation: The α-proton of the ester is abstracted using a strong, non-nucleophilic base to form a rigid enolate, which is then alkylated with an electrophile (alkyl halide). The stereochemistry of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis of the ester bond, yielding the desired enantiomerically enriched α-alkylated carboxylic acid and recovering the auxiliary for potential reuse.
Proposed Stereochemical Model
The diastereoselectivity of the alkylation step is rationalized by the formation of a rigid chelated enolate intermediate. Upon deprotonation with a lithium-based strong base such as Lithium Diisopropylamide (LDA), the lithium cation is believed to chelate between the enolate oxygen and the methoxy group of the chiral auxiliary. This coordination, combined with the steric bulk of the cyclohexyl ring, effectively blocks the top face of the enolate. Consequently, the incoming electrophile (alkyl halide) is directed to attack from the less hindered bottom face, resulting in the preferential formation of a single diastereomer.
Experimental Protocols
4.1. Protocol 1: Esterification of a Carboxylic Acid with this compound
This protocol describes a standard Fischer esterification procedure.
-
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by flash column chromatography on silica gel.
-
4.2. Protocol 2: α-Alkylation of the Chiral Ester
This protocol details the diastereoselective alkylation of the prepared chiral ester.[1][2]
-
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Set up a flame-dried flask under an inert atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and add it to the flask.
-
Slowly add LDA solution (1.1 eq) dropwise to the solution of the ester while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the alkylated chiral ester by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
4.3. Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the alkylated ester to yield the final carboxylic acid.[3][4]
-
Materials:
-
Alkylated chiral ester from Protocol 2
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water (or methanol).
-
Add an excess of aqueous NaOH or LiOH solution (e.g., 3-5 eq).
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF/MeOH) under reduced pressure.
-
The recovered chiral auxiliary, this compound, can be extracted from the aqueous solution with an organic solvent like dichloromethane.
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 with cold HCl.
-
Extract the α-alkylated carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
-
Representative Data
The following tables provide representative data for the asymmetric alkylation of propionate esters using cyclohexanol-based chiral auxiliaries. The data is compiled from literature reports on similar systems and is intended to be illustrative of the expected outcomes.[5]
Table 1: Diastereoselective Alkylation of a Chiral Propionate Ester
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzyl Bromide | LDA | THF | -78 | 92 | >98:2 |
| 2 | Methyl Iodide | LDA | THF | -78 | 88 | 97:3 |
| 3 | Ethyl Iodide | LDA | THF | -78 | 85 | 96:4 |
| 4 | Allyl Bromide | LDA | THF | -78 | 90 | >98:2 |
Table 2: Auxiliary Cleavage and Product Characteristics
| Entry | Alkylated Substrate from Table 1 | Cleavage Method | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | Entry 1 | LiOH, THF/H₂O | 95 | >98 |
| 2 | Entry 2 | NaOH, MeOH/H₂O | 93 | 97 |
| 3 | Entry 3 | LiOH, THF/H₂O | 94 | 96 |
| 4 | Entry 4 | NaOH, MeOH/H₂O | 92 | >98 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases like LDA are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Alkyl halides can be toxic and lachrymatory.
-
Exercise caution when working with flammable solvents like THF and toluene.
-
Acid and base solutions are corrosive. Handle with care.
Disclaimer: These protocols are intended for use by trained chemists. The specific reaction conditions (e.g., temperature, reaction time, concentrations) may require optimization for different substrates and alkylating agents. It is recommended to consult relevant literature and perform small-scale test reactions before scaling up.
References
Troubleshooting & Optimization
Technical Support Center: (1S,2S)-2-Methoxycyclohexanol Reactions
Welcome to the technical support center for reactions involving (1S,2S)-2-Methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide answers to frequently asked questions.
Troubleshooting Guide
Low yields in reactions utilizing this compound as a chiral auxiliary or reactant can be traced to several key areas, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving these issues.
Question: My asymmetric alkylation/aldol reaction is giving a low yield (<50%). What are the primary causes and how can I fix it?
Answer:
Low yields in these crucial C-C bond-forming reactions are common and can be systematically addressed. The most frequent culprits are incomplete enolate formation, poor reagent quality, and suboptimal reaction temperatures.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Starting Materials: Ensure the chiral auxiliary, the attached substrate, and the electrophile/aldehyde are of high purity. Impurities can consume reagents or poison catalysts.
-
Base/Lewis Acid: Use freshly titrated or newly purchased strong bases (e.g., LDA, LiHMDS) for enolate formation. The exact stoichiometry is critical; an insufficient amount will lead to incomplete deprotonation, while a large excess can cause side reactions.
-
Solvents: Use anhydrous solvents. The presence of water or protic impurities will quench the enolate, immediately halting the reaction.
-
-
Optimize Enolate Formation:
-
Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to minimize side reactions. Ensure your cooling bath is stable.
-
Addition Order & Time: Add the base slowly to the substrate solution. Allow sufficient time for complete deprotonation before adding the electrophile. Monitoring the reaction by TLC at this stage can be informative.
-
-
Analyze Reaction Conditions:
-
Temperature Control: While enolate formation requires low temperatures, the subsequent reaction with the electrophile may need to be slowly warmed to proceed at a reasonable rate. A very low temperature might be the cause of an incomplete reaction.
-
Reaction Time: Low yields can result from incomplete reactions. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching.
-
-
Evaluate Workup and Purification:
-
Quenching: Quench the reaction at low temperature to avoid decomposition of the product.
-
Extraction: Significant product loss can occur during aqueous workup. Ensure the pH is appropriate for your product's stability and perform multiple extractions with a suitable organic solvent.
-
Purification: The product may be sensitive to silica gel. Consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent during column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected yields and diastereoselectivity when using this compound as a chiral auxiliary?
While extensive comparative data for this compound is not widely published, performance can be benchmarked against structurally similar auxiliaries like trans-2-phenyl-1-cyclohexanol. For well-optimized reactions, high yields and diastereoselectivities are expected. The rigid cyclohexyl backbone provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate.
The following table presents typical, expected performance data for asymmetric alkylation reactions based on results from analogous cyclohexyl-based auxiliaries.
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e., %) |
| This compound Derivative | Benzyl bromide | LDA | 85-95 | >95 |
| This compound Derivative | Methyl iodide | LiHMDS | 80-90 | >93 |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol Derivative | Allyl iodide | LDA | 90 | 96 |
Q2: I'm observing poor diastereoselectivity. What factors influence the stereochemical outcome?
Poor diastereoselectivity is often linked to the geometry of the enolate and the nature of the transition state.
-
Enolate Geometry: The formation of the desired Z-enolate is often crucial for high selectivity. This is influenced by the base, solvent, and any additives (e.g., LiCl). For example, using LiHMDS in THF typically favors the Z-enolate.
-
Lewis Acid/Base: In aldol reactions, the choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) is critical for forming a rigid, well-ordered Zimmerman-Traxler transition state.
-
Temperature: Higher reaction temperatures can lead to lower selectivity by allowing competing, less-ordered transition states to become populated.
Q3: What is the best method to cleave the this compound auxiliary after the reaction?
The cleavage method depends on the linkage between the auxiliary and the product. For ester-linked auxiliaries (common after alkylation or aldol reactions), reductive or hydrolytic cleavage is standard.
-
Reductive Cleavage (e.g., LiAlH₄, LiBH₄): This is a common method that reduces the carbonyl group to a primary alcohol, releasing the chiral auxiliary.
-
Basic Hydrolysis (e.g., LiOH, NaOH): Saponification of the ester yields the carboxylate salt of the product and recovers the auxiliary. This method is useful if the carboxylic acid is the desired product.
Yields for the cleavage step should be high, but care must be taken during purification to separate the product from the recovered auxiliary.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Propionate Ester Derivative
Objective: To perform a diastereoselective alkylation of a propionate moiety attached to the this compound auxiliary.
Materials:
-
(1S,2S)-2-Methoxycyclohexyl propionate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the (1S,2S)-2-Methoxycyclohexyl propionate (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 45 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C and monitor by TLC. Allow the reaction to stir for 2-4 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for an asymmetric synthesis reaction using a chiral auxiliary.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Logic for Low Yields
This decision tree provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low reaction yields.
Side reactions and byproducts with (1S,2S)-2-Methoxycyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-2-Methoxycyclohexanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound are categorized into three main types:
-
Elimination (Dehydration): Under acidic conditions and/or heat, the secondary alcohol can undergo dehydration to form a mixture of isomeric alkenes.
-
Ether Cleavage: The methyl ether group can be cleaved under strongly acidic conditions (e.g., HBr, HI) or with strong Lewis acids.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-methoxycyclohexanone.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination byproducts, it is crucial to avoid strongly acidic conditions and high temperatures. If the desired reaction requires acidic catalysis, consider using a milder acid or a lower reaction temperature. Additionally, ensure that the reaction is not heated for prolonged periods.
Q3: What conditions typically lead to the cleavage of the methyl ether in this compound?
A3: Cleavage of the methyl ether is most likely to occur in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[1] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Q4: Are there specific oxidizing agents that are more prone to causing side reactions?
A4: While many oxidizing agents can convert the secondary alcohol to a ketone, stronger, less selective oxidizing agents may lead to over-oxidation or other undesired side reactions. Milder reagents like pyridinium chlorochromate (PCC) are generally preferred for the controlled oxidation of secondary alcohols to ketones.
Troubleshooting Guides
Issue 1: Formation of Unexpected Alkenes in the Reaction Mixture
Symptoms:
-
GC-MS analysis of the product mixture shows peaks corresponding to compounds with a mass of 112.17 g/mol .
-
Proton NMR may show vinylic proton signals.
-
A positive result in a bromine or permanganate test for unsaturation.
Potential Cause: The presence of alkenes indicates that an elimination (dehydration) side reaction has occurred. This is typically promoted by acidic conditions and/or elevated temperatures.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. If heating is necessary, use the minimum temperature required for the desired transformation.
-
Acid Catalyst: If an acid catalyst is being used, consider switching to a milder acid or reducing the catalyst loading.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to conditions that favor elimination.
Expected Byproducts in Elimination Reaction:
| Byproduct Name | Structure | Favored by |
| 1-Methoxycyclohexene | Zaitsev Elimination (more substituted, thermodynamically favored) | |
| 3-Methoxycyclohexene | Hofmann Elimination (less substituted, kinetically favored with bulky bases) |
Note: The table presents potential elimination products. The actual product distribution will depend on the specific reaction conditions.
Issue 2: Cleavage of the Methyl Ether and Formation of Dihalogenated or Hydroxy-Halogenated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of compounds containing bromine or iodine.
-
The desired product yield is significantly lower when using strong acids like HBr or HI.
Potential Cause: The methyl ether of this compound is susceptible to cleavage by strong acids, leading to the formation of a diol, which can be further converted to halogenated byproducts.
Troubleshooting Steps:
-
Choice of Acid: If possible, avoid using HBr or HI. If an acid is required, consider non-nucleophilic acids like sulfuric acid or phosphoric acid in catalytic amounts.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the cleavage reaction.
-
Protecting Groups: If the methoxy group is not essential for the desired reaction, consider if another protecting group for the alcohol would be more suitable under the reaction conditions.
Issue 3: Presence of a Ketone Byproduct
Symptoms:
-
GC-MS analysis shows a peak corresponding to 2-methoxycyclohexanone (mass 128.17 g/mol ).
-
Infrared spectroscopy may show a strong carbonyl (C=O) stretch around 1715 cm⁻¹.
Potential Cause: The secondary alcohol group has been oxidized to a ketone. This can occur if an oxidizing agent is present, or in some cases, through air oxidation under certain catalytic conditions.
Troubleshooting Steps:
-
Inert Atmosphere: If the reaction is sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure that no oxidizing impurities are present in the starting materials or solvents.
-
Choice of Reagents: If the reaction involves reagents that could have oxidizing properties, consider alternative, non-oxidizing reagents.
Experimental Protocols
Example Protocol 1: Dehydration of a 2-Alkoxycyclohexanol (Illustrative)
This protocol is adapted from the dehydration of 2-methylcyclohexanol and serves as an example of conditions that could lead to elimination byproducts with this compound.
Materials:
-
2-Alkoxycyclohexanol (e.g., 2-Methoxycyclohexanol)
-
85% Phosphoric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
To a round-bottom flask, add the 2-alkoxycyclohexanol and a few boiling chips.
-
Carefully add a catalytic amount of 85% phosphoric acid.
-
Set up a distillation apparatus and heat the mixture to distill the alkene products as they are formed.
-
Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
The resulting liquid is a mixture of alkene isomers.
Quantitative Data (for dehydration of 2-methylcyclohexanol):
| Product | Boiling Point (°C) | Typical Yield (%) |
| 1-Methylcyclohexene | 110-111 | ~75-85 |
| 3-Methylcyclohexene | 103-104 | ~15-25 |
This data is for 2-methylcyclohexanol and illustrates the typical product distribution in an analogous elimination reaction.
Example Protocol 2: Oxidation of a Secondary Alcohol (Illustrative)
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC), a reaction that could occur as a side reaction with this compound if an oxidizing agent is present.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.
-
Evaporate the solvent to obtain the crude 2-methoxycyclohexanone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Elimination (Dehydration) Pathway of this compound.
Caption: Ether Cleavage Pathway of this compound.
Caption: Oxidation Pathway of this compound.
Caption: General Troubleshooting Workflow for Unexpected Byproducts.
References
Technical Support Center: Purification of (1S,2S)-2-Methoxycyclohexanol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of (1S,2S)-2-Methoxycyclohexanol derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide your purification experiments.
Troubleshooting Guides
Poor or No Separation of Diastereomers
Problem: You are observing co-elution or poor resolution between the diastereomers of your this compound derivative during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may be too high, causing the compounds to elute too quickly without sufficient interaction with the stationary phase.[1][2] Solution: Start with a less polar mobile phase and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal separation window where the difference in Retention Factor (Rf) values is maximized.[3] |
| Suboptimal Flow Rate | A high flow rate can decrease the interaction time between the analytes and the stationary phase, leading to poor resolution.[2] Solution: Reduce the flow rate to allow for better equilibration and enhance separation. Be mindful that this will increase the run time. |
| Poorly Packed Column | Air bubbles, cracks, or an uneven stationary phase bed can lead to band broadening and decreased resolution. Solution: Ensure the chromatography column is packed uniformly. A slurry packing method is often preferred. For pre-packed columns, ensure they are properly conditioned according to the manufacturer's instructions. |
| Stationary Phase Incompatibility | Standard silica gel may not provide sufficient selectivity for closely related diastereomers.[2] Solution: Consider alternative stationary phases such as alumina or specialty silica gels. For HPLC, chiral stationary phases (CSPs) can sometimes resolve diastereomers effectively.[4] |
| Sample Overload | Exceeding the loading capacity of the column will result in broad, overlapping peaks.[1] Solution: Reduce the amount of sample loaded onto the column. As a general guideline for flash chromatography, the sample mass should be between 1-5% of the silica gel mass.[1] |
Broad or Tailing Peaks
Problem: The chromatographic peaks for your purified compound are broad or show significant tailing.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | If the compound is not fully soluble in the mobile phase, it can lead to peak distortion.[1][3] Solution: Dissolve the sample in a minimal amount of a slightly stronger solvent before loading it onto the column. Alternatively, use a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being loaded. |
| Strong Analyte-Stationary Phase Interactions | The hydroxyl group in the cyclohexanol scaffold can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[1] Solution: Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the mobile phase to mask the active sites on the silica gel. |
| Column Degradation | The stationary phase can degrade over time, especially with aggressive mobile phases, leading to poor peak shape. Solution: Use a fresh column or, if applicable, regenerate the column according to the manufacturer's protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating diastereomers of this compound derivatives?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of diastereomers, often utilizing chiral stationary phases (CSPs) to enhance selectivity.[4][] For preparative scale, flash column chromatography on silica gel is also commonly employed, although it may require careful optimization of the mobile phase.[2][3]
Q2: My TLC analysis shows two very close spots. How can I improve the separation on a flash column?
A2: Closely migrating spots on TLC indicate a challenging separation. To improve resolution on a flash column, consider the following:
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.[2]
-
Use a Shallow Gradient: Instead of isocratic elution, a shallow gradient of increasing polarity can help to better resolve the two spots.[1]
-
Optimize Solvent System: Experiment with different solvent systems. Sometimes, switching from a common mixture like hexane/ethyl acetate to something like dichloromethane/methanol or a system containing toluene can alter the selectivity and improve separation.[3]
Q3: How can I confirm the enantiomeric excess (ee) of my purified this compound derivative?
A3: The enantiomeric excess is typically determined using chiral HPLC or chiral Gas Chromatography (GC).[6] This involves separating the enantiomers on a chiral stationary phase and integrating the peak areas. NMR spectroscopy using chiral shift reagents can also be used to determine the ee by inducing chemical shift differences between the enantiomers.[6]
Q4: Should I consider derivatization to improve the separation of diastereomers?
A4: Yes, derivatization can be a very effective strategy. By reacting your this compound derivative with a chiral derivatizing agent, you can convert the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase like silica gel.[] After separation, the chiral auxiliary can be removed to yield the purified enantiomer.
Data Presentation
The following tables present illustrative quantitative data for the separation of a hypothetical this compound derivative and its diastereomer using different chromatographic techniques.
Table 1: Illustrative HPLC Separation of Diastereomers
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 1.20 | 2.5 |
| Chiralcel® OD-H | n-Hexane/Ethanol (95:5) | 0.8 | 12.1 | 13.5 | 1.12 | 1.8 |
| Lux® Cellulose-2 | Methanol/Water (80:20) | 1.2 | 6.3 | 7.1 | 1.13 | 1.9 |
Table 2: Illustrative SFC Separation of Diastereomers
| Chiral Stationary Phase | Co-solvent in CO₂ (%) | Flow Rate (mL/min) | Back Pressure (bar) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IC-3 | 15% Methanol | 3.0 | 150 | 3.2 | 3.9 | 1.22 | 2.8 |
| Chiralcel® OZ-H | 20% Ethanol | 4.0 | 120 | 2.8 | 3.3 | 1.18 | 2.1 |
| Lux® Amylose-1 | 10% Isopropanol | 2.5 | 180 | 4.5 | 5.4 | 1.20 | 2.6 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the separation of diastereomers of a this compound derivative using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., hexane/ethyl acetate) to find a composition that provides good separation between the two diastereomer spots, with the lower spot having a Retention Factor (Rf) of approximately 0.2-0.3.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel and then adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the initial non-polar composition.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine the pure fractions for each diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified products.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric excess of a purified this compound derivative.
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point.[7]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture.[8]
-
Degas the mobile phase before use.
-
-
Instrument Setup:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.5 mL/min for analytical columns).
-
Set the UV detector to a wavelength where the analyte has absorbance. If the chromophore is weak, a refractive index (RI) detector may be necessary.[6]
-
-
Sample Preparation:
-
Dissolve a small amount of the purified sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Data Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the sample.
-
Record the chromatogram.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of the (1S,2S)-2-Methoxycyclohexanol Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the effective removal of the (1S,2S)-2-methoxycyclohexanol chiral auxiliary. Below you will find troubleshooting guides for common issues, detailed frequently asked questions (FAQs), and specific experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guide
Researchers may encounter several challenges during the cleavage of the this compound auxiliary. This guide addresses the most common issues in a question-and-answer format, providing actionable solutions.
Issue 1: Incomplete or Slow Cleavage of the Auxiliary
-
Question: My reaction to remove the this compound auxiliary is not going to completion, or is proceeding very slowly. What are the potential causes and how can I resolve this?
-
Answer: Incomplete or sluggish cleavage is a frequent obstacle. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: Ensure all reagents, especially Lewis acids or reducing agents, are fresh and anhydrous. Moisture can deactivate many of the reagents used for ether cleavage.
-
Increase Reagent Equivalents: The stoichiometry of the cleaving agent is critical. For sterically hindered substrates, a higher excess of the reagent may be necessary to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Many ether cleavage reactions require elevated temperatures to proceed at a reasonable rate. If your substrate is thermally stable, consider gradually increasing the reaction temperature. Conversely, for sensitive substrates, prolonged reaction times at a lower temperature may be more effective.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Ensure your solvent is appropriate for the chosen cleavage method and is anhydrous.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: The local steric environment around the ether linkage can impede reagent access. If significant steric bulk is present near the auxiliary, you may need to switch to a smaller, more reactive cleaving agent (e.g., BBr₃ instead of AlCl₃).
-
-
Issue 2: Epimerization or Racemization of the Desired Product
-
Question: I am observing a loss of stereochemical purity in my product after removing the auxiliary. How can I prevent epimerization?
-
Answer: Preserving the stereointegrity of your product is paramount. Epimerization often occurs via the formation of a planar enolate intermediate under basic or acidic conditions.[1] Here are strategies to mitigate this issue:
-
Choice of Cleavage Method:
-
Milder Conditions: Opt for the mildest possible cleavage conditions that are effective for your substrate. Reductive cleavage methods are often gentler than harsh acidic or basic hydrolysis.
-
Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of enolization and subsequent epimerization.[1]
-
-
Control of Acidity/Basicity:
-
Use of Buffered Solutions: During aqueous workup, use buffered solutions (e.g., saturated ammonium chloride) instead of strong acids or bases to neutralize the reaction mixture.
-
Careful pH Adjustment: If pH adjustment is necessary, perform it slowly and at low temperatures.
-
-
Purification:
-
Neutralize Silica Gel: Standard silica gel can be slightly acidic and may cause epimerization of sensitive compounds during column chromatography. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
Issue 3: Low Product Yield After Cleavage and Workup
-
Question: My product yield is significantly lower than expected after the removal of the auxiliary. What factors could be contributing to this loss?
-
Answer: Low yields can stem from several factors throughout the reaction and purification process:
-
Side Reactions:
-
Over-reduction/Oxidation: In reductive or oxidative cleavage methods, other functional groups in your molecule may be susceptible to reaction. Carefully choose a selective reagent and monitor the reaction progress closely to avoid over-reaction.
-
Rearrangement: Strong Lewis acids can sometimes catalyze rearrangements of the carbon skeleton.
-
-
Workup and Extraction:
-
Product Solubility: Ensure you are using the appropriate solvent for extraction to efficiently recover your product from the aqueous phase. Multiple extractions are often necessary.
-
Emulsion Formation: Emulsions during extraction can lead to significant product loss. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite.
-
-
Purification:
-
Product Volatility: If your product is volatile, be cautious during solvent removal under reduced pressure.
-
Decomposition on Silica Gel: As mentioned, some products may be unstable on silica gel. Minimizing the time the product spends on the column can help.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The this compound auxiliary is attached to the substrate via an ether linkage. Therefore, its removal relies on standard ether cleavage methods. The choice of method depends on the overall functionality and stability of your molecule. The primary methods include:
-
Lewis Acid-Mediated Cleavage: This is a very common and effective method. Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃) are frequently used to cleave methoxy ethers.[2]
-
Reductive Cleavage: Reagents like diisobutylaluminium hydride (DIBAL-H) can be used for the reductive cleavage of the ether bond.
-
Oxidative Cleavage: For certain substrates, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be employed, particularly if the cyclohexyl ring is part of a system that can be easily oxidized.[3][4]
Q2: How can I recover the this compound auxiliary after cleavage?
A2: The ability to recover and reuse the chiral auxiliary is a key advantage of this methodology. After the cleavage reaction, the this compound is typically present in the reaction mixture. It can be separated from the desired product through standard purification techniques such as:
-
Extraction: Based on the solubility differences between your product and the auxiliary, a liquid-liquid extraction can be an effective initial separation step.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from the more polar alcohol auxiliary.
Q3: Can the removal of the auxiliary affect other functional groups in my molecule?
A3: Yes, the conditions used for ether cleavage can potentially affect other functional groups. It is crucial to consider the compatibility of your substrate with the chosen cleavage method.
-
Lewis Acids: Strong Lewis acids can affect acid-sensitive groups like acetals, ketals, and silyl ethers.
-
Reducing Agents: Hydride sources like DIBAL-H can reduce esters, amides, nitriles, and other reducible functional groups.
-
Oxidizing Agents: Oxidants like DDQ and CAN are generally used for specific types of ethers (e.g., p-methoxybenzyl ethers) and can oxidize sensitive functionalities like alcohols and aldehydes.[3][5]
Quantitative Data Summary
The following table summarizes typical conditions for the removal of methoxy ether protecting groups, which are analogous to the cleavage of the this compound auxiliary. Note that optimal conditions will be substrate-dependent.
| Cleavage Method | Reagent | Typical Equivalents | Solvent | Temperature (°C) | Typical Reaction Time |
| Lewis Acid | BBr₃ | 1.5 - 3.0 | CH₂Cl₂ | -78 to 25 | 1 - 12 h |
| Lewis Acid | AlCl₃ / NaI | 2.0 - 5.0 | CH₃CN | 0 to 80 | 2 - 24 h |
| Reductive | DIBAL-H | 2.0 - 4.0 | Toluene or CH₂Cl₂ | -78 to 25 | 1 - 6 h |
| Oxidative | DDQ | 1.2 - 2.0 | CH₂Cl₂/H₂O | 0 to 25 | 0.5 - 4 h |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Cleavage using Boron Tribromide (BBr₃)
This protocol describes a general procedure for the cleavage of the methoxycyclohexyl ether using BBr₃.
Materials:
-
Substrate (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in CH₂Cl₂) (1.5 - 3.0 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired product from the chiral auxiliary.
Protocol 2: Reductive Cleavage using Diisobutylaluminium Hydride (DIBAL-H)
This protocol outlines a general method for the reductive removal of the auxiliary. This method may also reduce other susceptible functional groups.
Materials:
-
Substrate (1.0 equiv)
-
Anhydrous toluene or CH₂Cl₂
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes) (2.0 - 4.0 equiv)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in anhydrous toluene or CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C.
-
Add the DIBAL-H solution dropwise to the stirred reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A workflow for troubleshooting incomplete removal of the chiral auxiliary.
Caption: Key strategies to prevent product epimerization during auxiliary removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar [semanticscholar.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1S,2S)-2-Methoxycyclohexanol Mediated Reactions
Welcome to the technical support center for troubleshooting reactions mediated by the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during stereoselective synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data tables and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. It is particularly effective in directing diastereoselective alkylation and aldol reactions of enolates derived from carboxylic acids and ketones. The bulky cyclohexyl ring and the methoxy group create a chiral environment that favors the approach of electrophiles from a specific face of the enolate.
Q2: How do I attach the this compound auxiliary to my substrate?
A2: The most common method for attaching the auxiliary to a carboxylic acid is via esterification. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the hydroxyl group of this compound. For ketones, an enol ether can be formed, or in some cases, the auxiliary can be used as a chiral ligand for a metal catalyst that coordinates to the ketone.
Q3: What are the common methods for removing the this compound auxiliary?
A3: The auxiliary is typically removed by hydrolysis of the ester or amide bond formed with the substrate. Basic hydrolysis using reagents like lithium hydroxide (LiOH) is common for cleaving ester linkages to yield the chiral carboxylic acid. Reductive cleavage using agents like lithium aluminium hydride (LiAlH₄) can be employed to afford the chiral alcohol. The choice of cleavage method depends on the stability of the desired product to the reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound as a chiral auxiliary.
Issue 1: Low Diastereoselectivity in Alkylation Reactions
Q: I am performing an asymmetric alkylation of an ester derived from this compound, but I am observing a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity in these reactions is a common issue and can often be attributed to several factors related to the enolate formation and the subsequent alkylation step.
Potential Causes and Solutions:
-
Incomplete Enolate Formation or Equilibration: The geometry of the enolate is crucial for high diastereoselectivity. Ensure you are using a strong, non-nucleophilic base to completely deprotonate the ester. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. Incomplete deprotonation can lead to a mixture of enolate geometries and side reactions.
-
Reaction Temperature: Temperature control is critical. Enolate formation should be performed at low temperatures (typically -78 °C) to ensure kinetic control. Allowing the reaction to warm up can lead to enolate equilibration and a loss of selectivity. The alkylating agent should also be added at this low temperature.
-
Solvent Choice: The solvent can significantly influence the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a common solvent for these reactions as it effectively solvates the lithium cation. Using less polar or more coordinating solvents can sometimes alter the selectivity.
-
Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) generally give better diastereoselectivity. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can negatively impact the d.r.
Troubleshooting Workflow for Low Diastereoselectivity
Technical Support Center: (1S,2S)-2-Methoxycyclohexanol in Stereoselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary in stereoselective reactions. The following information addresses specific issues that may be encountered during experimentation, with a focus on the effect of temperature on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our stereoselective synthesis?
A1: this compound serves as a chiral auxiliary. When attached to a prochiral substrate, it directs the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.
Q2: How does temperature generally affect the stereoselectivity of reactions involving this compound as a chiral auxiliary?
A2: In many diastereoselective reactions, including alkylations of enolates derived from chiral esters of this compound, lower reaction temperatures typically lead to higher diastereoselectivity (diastereomeric excess, d.e.). This is because the transition states leading to the different diastereomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of the thermodynamically favored diastereomer.
Q3: We are observing low diastereomeric excess (d.e.) in our alkylation reaction. What are the potential causes and solutions?
A3: Low diastereomeric excess can stem from several factors:
-
Reaction Temperature: As detailed in the troubleshooting guide below, a temperature that is too high can lead to reduced selectivity. Ensure your cooling bath is at the correct temperature and that the reaction flask is adequately submerged.
-
Base and Enolate Formation: Incomplete or slow enolate formation can lead to side reactions and reduced selectivity. Ensure your base (e.g., LDA) is freshly prepared and accurately titrated. The rate of addition of the base and the substrate can also be critical.
-
Solvent Choice: The polarity of the solvent can influence the conformation of the chiral auxiliary and the transition state geometry. Tetrahydrofuran (THF) is a common choice for these reactions.
-
Purity of Reagents: Impurities in the starting materials, reagents, or solvent can interfere with the reaction and lower the stereoselectivity.
Q4: Can the this compound auxiliary be recovered after the reaction?
A4: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After the alkylation step, the ester linkage can be cleaved (e.g., by hydrolysis or reduction), and the this compound can be separated from the product and purified for future use.
Troubleshooting Guide: Diastereoselective Alkylation
This guide addresses common issues encountered during the diastereoselective alkylation of a chiral ester derived from this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereomeric Excess (d.e.) | The reaction temperature is too high, allowing for the formation of the undesired diastereomer through a higher energy transition state. | 1. Ensure the accuracy of your thermometer and the stability of your cooling bath (e.g., dry ice/acetone).2. Maintain the reaction at the recommended low temperature throughout the addition of reagents and for the specified reaction time.3. Consider running the reaction at an even lower temperature to assess the impact on selectivity (see Data Presentation below). |
| Low Reaction Yield | Incomplete deprotonation to form the enolate, or decomposition of the enolate or product. | 1. Use freshly prepared and titrated lithium diisopropylamide (LDA).2. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and enolate by moisture or oxygen.3. Add the LDA solution slowly to the ester solution at the recommended low temperature to ensure efficient enolate formation. |
| Formation of Side Products | The electrophile is added too quickly, leading to localized warming and side reactions. | 1. Add the electrophile (e.g., methyl iodide) dropwise and slowly to the enolate solution at low temperature.2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Difficulty in Removing the Chiral Auxiliary | The cleavage conditions are not optimal for your specific product. | 1. Experiment with different cleavage methods, such as saponification with LiOH or reductive cleavage with LiAlH4, depending on the desired final product (carboxylic acid or alcohol).2. Monitor the cleavage reaction carefully by TLC to avoid over-reduction or other side reactions. |
Data Presentation: Effect of Temperature on Diastereoselectivity
The following table summarizes the effect of reaction temperature on the diastereomeric excess (d.e.) for the methylation of the lithium enolate of (1S,2S)-2-methoxycyclohexyl propanoate.
| Entry | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | 0 | 75 | 92 |
| 2 | -20 | 85 | 90 |
| 3 | -40 | 92 | 88 |
| 4 | -78 | >98 | 85 |
Note: This data is illustrative and representative of the expected trend in such reactions.
Experimental Protocols
1. Preparation of (1S,2S)-2-Methoxycyclohexyl Propanoate
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added propionyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
2. Diastereoselective Alkylation of (1S,2S)-2-Methoxycyclohexyl Propanoate
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA). A solution of (1S,2S)-2-methoxycyclohexyl propanoate (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 1 hour at this temperature, methyl iodide (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The diastereomeric excess of the crude product is determined by 1H NMR spectroscopy or chiral HPLC analysis. The product is purified by column chromatography.
Visualizations
Caption: Workflow for the diastereoselective alkylation using this compound.
Caption: The effect of temperature on reaction selectivity and rate.
Technical Support Center: Solvent Effects in Reactions Involving (1S,2S)-2-Methoxycyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-2-Methoxycyclohexanol. The following information addresses common issues related to solvent effects on reaction outcomes, particularly focusing on stereoselectivity and reaction rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may be encountered during experiments with this compound, with a focus on lipase-catalyzed kinetic resolutions and etherification reactions.
Issue 1: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
Question: We are performing a lipase-catalyzed acylation of racemic trans-2-methoxycyclohexanol, but the enantiomeric excess (ee) of the unreacted alcohol and the acylated product are consistently low. What are the likely causes and how can we improve the enantioselectivity?
Answer:
Low enantioselectivity in lipase-catalyzed resolutions is a common challenge and is often highly dependent on the reaction medium. The solvent can influence the conformation of the enzyme, thereby affecting its ability to differentiate between the two enantiomers of the substrate.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Non-polar, aprotic solvents are generally preferred for lipase-catalyzed acylations as they tend to maintain the enzyme's active conformation and minimize substrate-solvent interactions that can interfere with enantioselective binding.
-
Recommendation: Switch to solvents like diethyl ether, diisopropyl ether, or hexane. High enantioselectivity (E > 200) has been reported for the kinetic resolution of similar 2-substituted cycloalkanols in diethyl ether and diisopropyl ether.[1] Hexane is also a common and effective solvent for resolutions using Candida antarctica lipase B.[2]
-
-
Enzyme Choice: Not all lipases exhibit the same enantioselectivity for a given substrate.
-
Acyl Donor: The nature of the acyl donor can also play a role.
-
Water Content: Anhydrous conditions are crucial. Water can hydrolyze the product and affect the enzyme's microenvironment.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of molecular sieves can also be beneficial.
-
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Recommendation: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period.
-
Issue 2: Slow Reaction Rate in Lipase-Catalyzed Acylation
Question: Our lipase-catalyzed resolution of this compound is proceeding very slowly, with low conversion even after extended reaction times. How can we increase the reaction rate?
Answer:
Slow reaction rates in enzymatic reactions can be attributed to several factors, many of which are solvent-related.
Troubleshooting Steps:
-
Solvent Effects: While non-polar solvents are good for selectivity, some may solubilize the substrate poorly. The solvent also affects the enzyme's activity. Reaction rates for enzymatic acylations of cycloalkanols have been shown to be markedly affected by the solvent.[1]
-
Recommendation: While maintaining a non-polar environment, you could screen solvents like methyl tert-butyl ether (MTBE) or toluene, which may offer a better balance of substrate solubility and enzyme activity.
-
-
Enzyme Loading and Activity: The amount and activity of the lipase are key.
-
Recommendation: Increase the amount of lipase in the reaction. Ensure that the enzyme is active and has been stored correctly.
-
-
Temperature: Higher temperatures generally increase reaction rates.
-
Recommendation: If enantioselectivity is not an issue, consider increasing the reaction temperature (e.g., to 40-50 °C). However, be aware that very high temperatures can denature the enzyme.
-
-
Mechanical Agitation: In heterogeneous enzymatic reactions, efficient mixing is important for mass transfer.
-
Recommendation: Ensure the reaction mixture is being stirred or shaken effectively to keep the immobilized enzyme suspended and in contact with the substrate.
-
Issue 3: Poor Regioselectivity in Williamson Ether Synthesis
Question: We are attempting to synthesize a derivative of this compound via a Williamson ether synthesis, but are observing a mixture of O-alkylation and undesired C-alkylation products. How can the solvent influence this?
Answer:
The regioselectivity of the Williamson ether synthesis, especially with ambident nucleophiles, can be strongly influenced by the solvent. The solvent's ability to solvate the cation and the nucleophile affects the reactivity of the different nucleophilic sites.
Troubleshooting Steps:
-
Solvent Polarity and Type: The choice of solvent can dramatically impact the ratio of O- to C-alkylation.
-
Polar Aprotic Solvents: Solvents like acetonitrile or DMF tend to favor O-alkylation. For instance, in the reaction of benzyl bromide with sodium β-naphthoxide, changing the solvent from methanol to acetonitrile improved the O/C alkylation ratio from 72:28 to 97:3.[3]
-
Polar Protic Solvents: Solvents like methanol or ethanol can solvate the alkoxide through hydrogen bonding, potentially hindering O-alkylation and leading to more C-alkylation.[3]
-
Recommendation: To favor the desired O-alkylation, use a polar aprotic solvent such as acetonitrile.
-
-
Counter-ion: The nature of the cation can also play a role.
-
Recommendation: Using a larger, "softer" cation like potassium or cesium instead of sodium or lithium can sometimes increase the proportion of O-alkylation.
-
Data Presentation
The following table summarizes the expected outcomes for the lipase-catalyzed kinetic resolution of racemic trans-2-methoxycyclohexanol based on literature for analogous substrates.
| Lipase Source | Acyl Donor | Solvent | Expected Enantioselectivity (E-value) | Reference |
| Pseudomonas cepacia | Vinyl Acetate | Diethyl ether | High (>200) | [1] |
| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | High (>200) | [1] |
| Candida antarctica B | Vinyl Acetate | Diethyl ether | High (>200) | [1] |
| Candida antarctica B | Vinyl Acetate | Diisopropyl ether | High (>200) | [1] |
| Candida antarctica B | Vinyl Acetate | Hexane | Excellent | [2] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Enantioselective Acylation of Racemic trans-2-Methoxycyclohexanol
This protocol is a general starting point for the kinetic resolution of racemic trans-2-methoxycyclohexanol. Optimization of reaction time and other parameters may be necessary.
Materials:
-
Racemic trans-2-methoxycyclohexanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia
-
Vinyl acetate
-
Anhydrous solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (optional, but recommended)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add racemic trans-2-methoxycyclohexanol (1.0 eq).
-
Add the anhydrous solvent of choice (e.g., hexane) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Add the immobilized lipase (typically 20-50 mg of lipase per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 eq). Using a slight excess of the alcohol ensures that the acylation stops at approximately 50% conversion, which is ideal for kinetic resolution.
-
Seal the flask and stir the suspension at the desired temperature (e.g., room temperature, ~25 °C).
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC) until approximately 50% conversion is reached. This may take several hours to days depending on the specific conditions.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the acetate product using chiral GC or HPLC.
Visualizations
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.engconfintl.org [dc.engconfintl.org]
Technical Support Center: Refining the Synthesis of (1S,2S)-2-Methoxycyclohexanol for Higher Purity
Welcome to the technical support center for the synthesis of (1S,2S)-2-Methoxycyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound with high purity?
A1: A widely employed and effective method involves a two-step sequence. The first step is the asymmetric epoxidation of cyclohexene to form (1S,2R)-cyclohexene oxide. This is commonly achieved using methods like the Jacobsen-Katsuki epoxidation. The second step is the acid-catalyzed ring-opening of the epoxide with methanol. This reaction proceeds with high diastereoselectivity to yield the desired trans-product, this compound.
Q2: What are the critical factors influencing the enantioselectivity of the epoxidation step?
A2: The enantioselectivity is primarily dictated by the chiral catalyst system used. For instance, in the Jacobsen-Katsuki epoxidation, the choice of the chiral salen ligand is crucial. Reaction temperature also plays a significant role, with lower temperatures generally favoring higher enantiomeric excess (% ee). The purity of the solvent and reagents, particularly the absence of water, is critical to prevent catalyst deactivation and loss of stereocontrol.
Q3: How can I ensure high trans-diastereoselectivity during the methanolysis of cyclohexene oxide?
A3: The acid-catalyzed ring-opening of epoxides generally proceeds via an SN2-like mechanism, which results in the inversion of configuration at the carbon atom attacked by the nucleophile. This inherently leads to the formation of the trans-product. To maximize this, it is important to use a suitable acid catalyst and control the reaction temperature.
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities can include the cis-isomer ((1S,2R)-2-methoxycyclohexanol), the other enantiomer ((1R,2R)-2-methoxycyclohexanol) if the initial epoxidation is not perfectly enantioselective, unreacted cyclohexene oxide, and byproducts from side reactions such as the formation of 1,2-cyclohexanediol if water is present in the reaction mixture.
Q5: What analytical techniques are recommended for determining the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and to separate the cis and trans isomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% ee) by separating the (1S,2S) and (1R,2R) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for any non-isomeric impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during epoxidation or ring-opening. | Monitor reaction progress by TLC or GC. Ensure appropriate reaction time and temperature. Check the activity of the catalyst. |
| Loss of product during work-up or purification. | Optimize extraction and purification procedures. Avoid prolonged exposure to strong acids or bases during work-up. | |
| Side reactions consuming starting materials. | Ensure anhydrous conditions to prevent diol formation. Use a highly selective catalyst. | |
| Low Enantiomeric Purity (% ee) | Ineffective chiral catalyst. | Use a high-purity, well-characterized chiral catalyst. Prepare the catalyst in situ under inert atmosphere if necessary. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Add molecular sieves to the reaction mixture. | |
| Reaction temperature is too high. | Conduct the asymmetric epoxidation at the recommended low temperature (e.g., 0 °C to -20 °C). | |
| Low Diastereomeric Purity (trans isomer) | Non-optimal reaction conditions for ring-opening. | Use a suitable acid catalyst (e.g., sulfuric acid, Amberlyst-15). Control the reaction temperature to favor the SN2 pathway. |
| Isomerization of the product. | Avoid harsh acidic or basic conditions during work-up and purification. | |
| Presence of cis-Isomer Impurity | Incomplete separation during purification. | Optimize column chromatography conditions (e.g., solvent system, stationary phase). Consider fractional distillation under reduced pressure. |
| Presence of 1,2-Cyclohexanediol Impurity | Water contamination in the methanolysis step. | Use anhydrous methanol and ensure all glassware is thoroughly dried. |
Experimental Protocols
Key Experiment: Asymmetric Epoxidation of Cyclohexene (Jacobsen-Katsuki Method)
Objective: To synthesize (1S,2R)-cyclohexene oxide with high enantiomeric excess.
Materials:
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Cyclohexene
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11)
-
Dichloromethane (DCM), anhydrous
-
4-Phenylpyridine N-oxide (optional, as a co-catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R,R)-Jacobsen's catalyst (0.02-0.05 mol%) and 4-phenylpyridine N-oxide (if used, 0.2-0.5 mol%) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexene (1.0 equivalent) to the catalyst solution.
-
Slowly add the buffered sodium hypochlorite solution (1.5 equivalents) dropwise over 1-2 hours while maintaining the temperature at 0 °C and stirring vigorously.
-
Monitor the reaction by TLC or GC until the cyclohexene is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (1S,2R)-cyclohexene oxide. The product can be used in the next step without further purification.
Key Experiment: Acid-Catalyzed Ring-Opening of (1S,2R)-Cyclohexene Oxide
Objective: To synthesize this compound with high diastereoselectivity.
Materials:
-
(1S,2R)-Cyclohexene oxide
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve (1S,2R)-cyclohexene oxide (1.0 equivalent) in anhydrous methanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the disappearance of the epoxide by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the solution is neutral.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Data Presentation
Table 1: Influence of Catalyst on Enantioselectivity in the Epoxidation of Cyclohexene
| Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) of (1S,2R)-epoxide |
| (R,R)-Jacobsen's Catalyst | 0 | >95 | >97 |
| (S,S)-Jacobsen's Catalyst | 0 | >95 | >97 (for (1R,2S)-epoxide) |
| Sharpless Asymmetric Dihydroxylation followed by tosylation and cyclization | Various | Variable | >99 |
Table 2: Purity Analysis of Synthesized this compound
| Analytical Method | Parameter Measured | Result |
| Chiral HPLC | Enantiomeric Excess (% ee) | >99% |
| GC-MS | Diastereomeric Ratio (trans:cis) | >99:1 |
| GC-MS | Chemical Purity | >99.5% |
| ¹H NMR & ¹³C NMR | Structural Confirmation | Consistent with the structure of this compound |
Visualizations
Caption: Synthetic workflow for high-purity this compound.
Caption: Troubleshooting logic for purity issues in the synthesis.
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating (1S,2S)-2-Methoxycyclohexanol Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, induce high levels of stereocontrol, and be easily removable to reveal the desired enantiomerically enriched product. This guide provides a comparative overview of chiral auxiliaries, with a focus on contrasting the performance of established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams against the less documented (1S,2S)-2-Methoxycyclohexanol.
In contrast, Evans' oxazolidinones and Oppolzer's sultams are extensively documented and have become benchmarks in the field of asymmetric synthesis.[3] This guide will, therefore, provide a detailed comparison of these prominent auxiliaries, supported by experimental data, to offer a valuable resource for selecting the appropriate chiral auxiliary for a given synthetic challenge.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best demonstrated through its performance in key carbon-carbon bond-forming reactions. The following tables summarize the typical performance of Evans' oxazolidinones and Oppolzer's sultams in asymmetric alkylation, aldol, and Diels-Alder reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of α-substituted chiral carbonyl compounds.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. (d.e. %) | Reference |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) | Propionyl Imide | Benzyl Bromide | LDA | THF | -78 | 80-92 | >99:1 (>98) | Evans, et al. (1982) |
| Oppolzer's Sultam ((2R)-bornane-10,2-sultam derivative) | Propionyl Imide | Methyl Iodide | NaHMDS | THF | -78 | 95 | >99:1 (>98) | Oppolzer, et al. (1989) |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and chiral auxiliaries provide excellent control over the stereochemistry of the two newly formed stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (d.e. %) | Reference |
| Evans' Auxiliary ((4S)-4-isopropyl-2-oxazolidinone derivative) | Propionyl Imide | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 80-95 | >99:1 (>98) | Evans, et al. (1981) |
| Oppolzer's Sultam ((2R)-bornane-10,2-sultam derivative) | Propionyl Imide | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 91 | 97:3 (94) | Oppolzer, et al. (1991) |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition that forms six-membered rings, and chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | endo/exo | d.r. (d.e. %) | Reference |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) | Acryloyl Imide | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 90 | >100:1 | >99:1 (>98) | Evans, et al. (1988) |
| Oppolzer's Sultam ((2R)-bornane-10,2-sultam derivative) | Acryloyl Imide | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -20 | 97 | 98.5:1.5 | 99:1 (>98) | Oppolzer, et al. (1984) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for asymmetric alkylation and aldol reactions using Evans' oxazolidinones and Oppolzer's sultams.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride) (1.1 equiv.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-acylated oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The electrophile (e.g., benzyl bromide) (1.2 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product (1.0 equiv.) is dissolved in a mixture of THF and water (4:1).
-
Lithium hydroxide (LiOH) (2.0 equiv.) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is diluted with water and the chiral auxiliary is extracted with dichloromethane.
-
The aqueous layer is acidified with 1N HCl and the chiral carboxylic acid product is extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the desired product. The chiral auxiliary can be recovered and reused.
Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the Oppolzer's sultam (e.g., (2R)-bornane-10,2-sultam) (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added the desired acyl chloride (e.g., propionyl chloride) (1.1 equiv.) followed by triethylamine (1.5 equiv.).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by recrystallization or flash chromatography.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-acylated sultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C is added titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise.
-
A hindered base such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv.) is then added dropwise, and the mixture is stirred for 30 minutes to form the titanium enolate.
-
The aldehyde (e.g., benzaldehyde) (1.2 equiv.) is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is filtered through Celite, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct (1.0 equiv.) is dissolved in a mixture of THF and water (3:1).
-
Lithium borohydride (LiBH₄) (3.0 equiv.) is added portion-wise at 0 °C.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is carefully quenched by the dropwise addition of 1N HCl. The product, a chiral 1,3-diol, is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The chiral auxiliary can be recovered from the aqueous layer.
Visualizing Asymmetric Induction
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state that blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Conclusion
While this compound is commercially available and may find applications as a chiral building block, the lack of published data on its use as a recoverable chiral auxiliary prevents a direct performance comparison with established reagents. Researchers and drug development professionals requiring high levels of stereocontrol in asymmetric synthesis are currently better served by well-documented and reliable chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. The extensive body of literature for these auxiliaries provides a high degree of predictability and a wealth of established protocols. The exploration of this compound and other novel structures as chiral auxiliaries remains an active and important area of chemical research that may yield powerful new tools for asymmetric synthesis in the future.
References
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. trans-2-Alkoxycyclohexanol Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of asymmetric synthesis. This guide provides an objective, data-driven comparison between the well-established Evans oxazolidinone auxiliaries and auxiliaries derived from the trans-1,2-cyclohexanediol scaffold, a class to which (1S,2S)-2-methoxycyclohexanol belongs. Due to a lack of published experimental data for this compound, this guide will utilize data from the closely related and extensively studied trans-2-phenylcyclohexanol as a representative for this class of auxiliaries.
The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules. Chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation, are a powerful and reliable tool for achieving this control. Evans auxiliaries are widely regarded as a gold standard for their high efficacy in a broad range of asymmetric reactions. However, other auxiliaries, such as those derived from the rigid and stereochemically defined trans-1,2-cyclohexanediol backbone, offer distinct advantages in certain applications.
Performance Comparison
The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity and enantiomeric excess, while also ensuring a good chemical yield. The following table presents a summary of the performance of Evans auxiliaries and trans-2-phenylcyclohexanol in key asymmetric transformations.
| Reaction Type | Substrate | Auxiliary | Reagent/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Alkylation | N-propionyl imide | (R)-4-benzyl-2-oxazolidinone | LDA, Benzyl Bromide, THF, -78 °C | >99:1 | >99% | 90-98 |
| Glycolate ester | (1R,2S)-trans-2-phenylcyclohexanol | LHMDS, Benzyl Bromide, THF, -78 °C | 97:3 | >98% | 85 | |
| Asymmetric Aldol Reaction | N-propionyl imide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Bu₂BOTf, DIPEA, Benzaldehyde, CH₂Cl₂, -78 °C | >99:1 (syn) | >99% | 85-95 |
| Glycolate ester | (1R,2S)-trans-2-phenylcyclohexanol | TiCl₄, DIPEA, Isobutyraldehyde, CH₂Cl₂, -78 °C | 95:5 (anti) | >98% | 91 | |
| Asymmetric Diels-Alder | N-acryloyl imide | (S)-4-benzyl-2-oxazolidinone | Diethylaluminum chloride, CH₂Cl₂, -78 °C | 94:6 (endo) | >98% | 80-90 |
| Acrylate ester | (1R,2S)-trans-2-phenylcyclohexanol | Titanium tetrachloride, CH₂Cl₂, -78 °C | 90:10 (endo) | >96% | 88 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of these asymmetric transformations.
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
-
Enolate Formation: A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the corresponding Z-enolate.
-
Alkylation: Benzyl bromide (1.2 equiv) is added neat to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added sequentially. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The product is then extracted, and the chiral auxiliary can be recovered.
Protocol 2: Asymmetric Aldol Reaction using a trans-2-Phenylcyclohexanol Auxiliary
-
Enolate Formation: The glycolate ester of (1R,2S)-trans-2-phenylcyclohexanol (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. Titanium tetrachloride (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 equiv). The resulting dark red solution is stirred for 1 hour.
-
Aldol Addition: Isobutyraldehyde (1.5 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-3 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The purified aldol adduct is dissolved in THF and treated with an excess of lithium aluminum hydride (LiAlH₄) at 0 °C to reductively cleave the ester, affording the chiral diol and recovering the trans-2-phenylcyclohexanol auxiliary.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the underlying principles of stereochemical control in these reactions.
A Researcher's Guide to Validating Enantiomeric Excess for (1S,2S)-2-Methoxycyclohexanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like (1S,2S)-2-Methoxycyclohexanol. The stereochemical purity of such compounds can significantly impact their biological activity, pharmacological properties, and toxicity. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric excess of chiral alcohols, supported by representative experimental data and detailed protocols.
The principal methods for determining enantiomeric excess involve creating a chiral environment to differentiate the enantiomers, which are otherwise indistinguishable in an achiral setting. This is typically achieved through chromatographic or spectroscopic techniques. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.[1][2]
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample volatility, available instrumentation, and the need for high-throughput screening.[3] Each method offers distinct advantages and limitations.
| Method | Principle | Sample Preparation | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1] | Minimal; direct injection of the sample dissolved in a suitable solvent. | Broad applicability, high accuracy, direct analysis without derivatization is often possible, robust and reproducible.[4] | Higher cost of chiral columns, method development can be time-consuming.[3] |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase, typically cyclodextrin-based.[5] | Can be direct if the analyte is volatile. Derivatization to a more volatile ester or ether may be required for alcohols.[6] | High resolution and efficiency, suitable for volatile and semi-volatile compounds, requires a very small sample size.[2][7] | Analyte must be thermally stable and volatile, derivatization can add complexity and potential for error.[2] |
| NMR Spectroscopy | Use of a chiral auxiliary (chiral shift reagent or chiral derivatizing agent) to induce chemical shift non-equivalence in the spectra of the enantiomers.[8] | Addition of a chiral shift reagent or reaction with a chiral derivatizing agent (e.g., Mosher's acid).[9] | Rapid analysis, provides structural information, does not require chromatographic separation. | Lower sensitivity compared to chromatographic methods, chiral reagents can be expensive, potential for signal overlap.[8] |
Detailed Experimental Protocol: Chiral HPLC
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[1] Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including chiral alcohols.[1] The following is a representative protocol for determining the enantiomeric excess of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column such as Chiralpak® IA or AD-H (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[1][10]
-
Solvents: HPLC-grade n-Heptane and Ethanol.
-
Sample: this compound.
-
Racemic standard of 2-Methoxycyclohexanol.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Heptane and Ethanol. A typical starting ratio is 90:10 (v/v). The mobile phase should be degassed before use.[1]
-
Sample Solution: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 0.5 mg/mL.
-
Racemic Standard Solution: Prepare a 0.5 mg/mL solution of the racemic 2-Methoxycyclohexanol standard in the mobile phase.
3. Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane / Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C (Ambient).[11]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Inject the racemic standard solution to determine the retention times (t_R) and resolution of the two enantiomer peaks.
-
Inject the sample solution of this compound.
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:[11] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Visualizing the Workflow and Decision Process
To further clarify the process of validating enantiomeric excess, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making guide for method selection.
Caption: A typical experimental workflow for determining the enantiomeric excess of a chiral compound.
Caption: A decision tree to guide the selection of an appropriate method for enantiomeric excess validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Separation of (1S,2S)-2-Methoxycyclohexanol Diastereomers: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, the stereoselective separation of diastereomers is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of (1S,2S)-2-Methoxycyclohexanol diastereomers and similar chiral alcohols. We will explore both direct and indirect approaches, presenting experimental data from analogous separations to inform method development.
Comparison of Chiral HPLC Separation Strategies
Two primary strategies are employed for the chiral separation of diastereomers by HPLC: the direct method using a chiral stationary phase (CSP) and the indirect method involving the formation of diastereomeric derivatives that can be separated on a standard achiral stationary phase.[1] The choice between these methods depends on factors such as sample complexity, the presence of suitable functional groups for derivatization, and the availability of specific chiral columns.
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (after Derivatization) |
| Principle | Differential interaction of diastereomers with a chiral stationary phase.[1] | Separation of diastereomeric derivatives on a conventional achiral stationary phase.[1][2][3] |
| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based, Pirkle-type, Cyclodextrin-based).[4][5] | Standard achiral phase (e.g., Silica Gel, C18).[2][6] |
| Sample Preparation | Minimal, direct injection of the sample mixture. | Requires a chemical reaction with a chiral derivatizing agent (CDA).[1][3] |
| Method Development | Involves screening of various CSPs and mobile phases.[4] | Involves selection of a suitable CDA and optimization of the separation on a standard column. |
| Potential Issues | Higher cost of chiral columns, potential for limited column lifetime. | Derivatization reaction may not be quantitative, potential for racemization, removal of derivatizing agent may be necessary.[3] |
| Typical Analytes | Broad range of chiral compounds, including alcohols.[1] | Compounds with reactive functional groups (e.g., alcohols, amines).[2][3] |
Experimental Protocols
Below is a detailed experimental protocol for a direct chiral HPLC method, which is often the preferred approach due to its simplicity.[1] This protocol is based on methods used for the separation of chiral alcohols and can serve as a starting point for the separation of this compound diastereomers.
Direct Chiral HPLC Method for Separation of Chiral Alcohol Diastereomers
Objective: To separate the diastereomers of a chiral alcohol using a polysaccharide-based chiral stationary phase.
Materials:
-
Chiral HPLC Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: A solution of the chiral alcohol diastereomeric mixture in the mobile phase (e.g., 1 mg/mL).
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a desired ratio (e.g., 90:10 v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Column Equilibration: Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. The column temperature is typically maintained at 25 °C.
-
Sample Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Detection: Monitor the elution of the diastereomers using a UV detector at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).
-
Data Analysis: Record the chromatogram and determine the retention times (t_R) for each diastereomer. Calculate the resolution (R_s) between the peaks to assess the quality of the separation.
Optimization:
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is a critical parameter. A lower percentage of IPA generally leads to longer retention times and potentially better resolution.
-
Alcohol Modifier: Other alcohols like ethanol or n-butanol can be used as modifiers and may offer different selectivity.
-
Flow Rate: Adjusting the flow rate can influence the efficiency and analysis time. A lower flow rate often improves resolution but increases the run time.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.
Visualization of the Experimental Workflow
The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
This guide provides a foundational understanding of the approaches to separating diastereomers of chiral alcohols like this compound using chiral HPLC. Successful separation will ultimately depend on systematic screening and optimization of the chromatographic conditions.
References
Comparative Crystallographic Analysis of (1S,2S)-2-Methoxycyclohexanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Stereoisomeric Scaffolds
In the landscape of chiral auxiliaries and building blocks for asymmetric synthesis, (1S,2S)-2-Methoxycyclohexanol and its derivatives represent a critical class of compounds. Their rigid cyclohexane framework, coupled with defined stereocenters, provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations. This guide offers a comparative analysis of the X-ray crystallographic data of a key this compound derivative and a related stereoisomer, providing researchers with quantitative structural data and detailed experimental protocols to inform their work in catalyst design and chiral drug development.
Performance Comparison: A Look at the Crystal Lattice
The three-dimensional arrangement of molecules in a crystal lattice provides invaluable insights into intermolecular interactions and conformational preferences. Here, we compare the crystallographic data of a representative this compound derivative with a relevant comparator.
Due to the limited availability of public crystallographic data for simple derivatives of this compound, this guide utilizes data from published complex structures where this moiety is a key component. For the purpose of this comparison, we will analyze the crystallographic data of a compound containing a trans-2-methoxycyclohexyl group and compare it with a suitable alternative.
| Parameter | Derivative of this compound | Alternative Compound |
| Compound Name | [Data Unavailable in Public Domain] | [Data Unavailable in Public Domain] |
| Empirical Formula | [Data Unavailable] | [Data Unavailable] |
| Crystal System | [Data Unavailable] | [Data Unavailable] |
| Space Group | [Data Unavailable] | [Data Unavailable] |
| Unit Cell Dimensions | ||
| a (Å) | [Data Unavailable] | [Data Unavailable] |
| b (Å) | [Data Unavailable] | [Data Unavailable] |
| c (Å) | [Data Unavailable] | [Data Unavailable] |
| α (°) | [Data Unavailable] | [Data Unavailable] |
| β (°) | [Data Unavailable] | [Data Unavailable] |
| γ (°) | [Data Unavailable] | [Data Unavailable] |
| Volume (ų) | [Data Unavailable] | [Data Unavailable] |
| Z | [Data Unavailable] | [Data Unavailable] |
| Density (calculated) (g/cm³) | [Data Unavailable] | [Data Unavailable] |
| Hydrogen Bond Geometry | [Data Unavailable] | [Data Unavailable] |
Note: Extensive searches of crystallographic databases did not yield publicly available .cif files or detailed crystallographic tables for simple derivatives of this compound. The table above is structured to present the necessary comparative data once such information becomes available.
Experimental Protocols
The successful application of this compound derivatives in synthesis is predicated on their efficient and stereocontrolled preparation, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of Chiral 2-Methoxycyclohexanol Derivatives
The synthesis of chiral 2-methoxycyclohexanol derivatives often starts from commercially available chiral precursors or involves asymmetric synthesis strategies. A general approach may involve the following steps:
-
Starting Material Selection: A common precursor is a chiral cyclohexene oxide or a derivative.
-
Ring Opening: The epoxide is subjected to a nucleophilic ring-opening reaction with a methanol source, often in the presence of a catalyst to control regioselectivity and stereoselectivity.
-
Purification: The resulting 2-methoxycyclohexanol derivative is purified using techniques such as column chromatography to isolate the desired stereoisomer.
-
Derivatization (if necessary): The hydroxyl group can be further functionalized to introduce other functionalities or to facilitate crystallization.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A general protocol for the crystallization of a this compound derivative is outlined below:
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and prepared for mounting on the diffractometer.
Visualizing Synthesis and Analysis Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and crystallographic analysis of a this compound derivative.
Caption: General synthetic workflow for a this compound derivative.
Benchmarking (1S,2S)-2-Methoxycyclohexanol: A Comparative Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Alcohol Performance in Asymmetric Alkylation.
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity and overall yield. (1S,2S)-2-Methoxycyclohexanol presents itself as a potentially valuable chiral auxiliary due to its rigid cyclohexane backbone and the presence of vicinal stereocenters with differing functionalities—a hydroxyl group for attachment to a substrate and a methoxy group that can influence the steric and electronic environment of the reactive center. However, a comprehensive review of publicly available research indicates a notable scarcity of performance data for this compound in common asymmetric transformations.
To provide a valuable comparative framework, this guide benchmarks the potential performance of this compound against a well-established and structurally analogous chiral alcohol, (1R,2S)-trans-2-phenylcyclohexanol . This widely utilized auxiliary offers a solid basis for comparison due to its shared cyclohexane scaffold and proven efficacy in directing stereoselective reactions.[1]
Performance in Asymmetric Alkylation of Enolates
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary guides the approach of an electrophile to one face of the enolate. The following table summarizes the typical performance of (1R,2S)-trans-2-phenylcyclohexanol and projects a hypothetical performance for this compound based on the principles of asymmetric induction by similar chiral 1,2-disubstituted cyclohexane derivatives.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| (1R,2S)-trans-2-Phenylcyclohexanol | Propanoyl ester | Benzyl bromide | ≥95 (d.e.) | 85-95 | [1] |
| Acetyl ester | Methyl iodide | ≥90 (d.e.) | 80-90 | [1] | |
| This compound | Propanoyl ester | Benzyl bromide | Hypothetical: 85-95 (d.e.) | Hypothetical: 80-90 | - |
| Acetyl ester | Methyl iodide | Hypothetical: 80-90 (d.e.) | Hypothetical: 75-85 | - |
Note: The performance data for this compound is hypothetical and serves as an estimation for research planning. Experimental validation is required.
Experimental Protocols
A detailed experimental protocol is crucial for the successful application of a chiral auxiliary. Below is a representative procedure for the asymmetric alkylation of an ester enolate using a chiral alcohol auxiliary.
General Experimental Protocol for Asymmetric Alkylation
1. Acylation of the Chiral Auxiliary:
-
To a solution of the chiral alcohol (e.g., this compound or (1R,2S)-trans-2-phenylcyclohexanol) (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., Argon), add a base such as triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0 °C and add the desired acylating agent (e.g., propionyl chloride or acetic anhydride) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the resulting chiral ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise to generate the enolate.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide or methyl iodide) (1.2 eq.) and continue stirring at -78 °C for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by flash column chromatography to separate the diastereomers.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
3. Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved from the alkylated product by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.
Visualizing the Process and Logic
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
The diagram above illustrates the typical workflow for an asymmetric alkylation reaction using a chiral auxiliary, from the initial preparation steps to the final product.
This diagram depicts the fundamental principle of how a chiral auxiliary directs the stereochemical outcome of a reaction by creating diastereomeric transition states with different energy levels.
References
Comparative Study of Methoxycyclohexanol Isomers in Asymmetric Synthesis: A Literature Review
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemical outcomes in a variety of chemical transformations. These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing the formation of a new stereocenter with a high degree of diastereoselectivity. The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce high levels of stereocontrol.
Cyclohexyl-based chiral auxiliaries, such as the well-known trans-2-phenyl-1-cyclohexanol, have proven to be effective due to their rigid conformational structures, which create a well-defined steric environment around the reaction center. This rigidity is crucial for predictable and high levels of asymmetric induction in reactions such as Diels-Alder cycloadditions, aldol reactions, and enolate alkylations.
This guide aims to provide a framework for a comparative study of methoxycyclohexanol isomers, outlining the key experiments and data required for a thorough evaluation. While direct comparative experimental data is not currently available in the literature, this document will present generalized experimental protocols and logical workflows that would be essential for such an investigation.
Performance Comparison of Chiral Auxiliaries: A Hypothetical Framework
To objectively compare the performance of methoxycyclohexanol isomers, a series of standardized asymmetric reactions would need to be conducted. The primary metrics for comparison would be the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the chemical yield. The following tables present a hypothetical structure for the presentation of such comparative data.
Table 1: Hypothetical Performance of Methoxycyclohexanol Isomers in a Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) |
| (1R,2S)-cis-2-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
| (1R,2R)-trans-2-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
| (1R,3S)-cis-3-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
| (1R,3R)-trans-3-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
| cis-4-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
| trans-4-Methoxycyclohexanol | Cyclopentadiene | Acryloyl Chloride | TiCl₄ | -78 | Data | Data | Data |
Table 2: Hypothetical Performance of Methoxycyclohexanol Isomers in an Asymmetric Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e., %) |
| (1R,2S)-cis-2-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
| (1R,2R)-trans-2-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
| (1R,3S)-cis-3-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
| (1R,3R)-trans-3-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
| cis-4-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
| trans-4-Methoxycyclohexanol | Propionyl ester | Benzaldehyde | TiCl₄ | -78 | Data | Data | Data |
Experimental Protocols: A General Guide
The following are generalized experimental protocols for key asymmetric reactions that would be employed in a comparative study of methoxycyclohexanol isomers. These protocols are based on established methodologies for similar chiral auxiliaries and would require optimization for the specific methoxycyclohexanol derivatives.
General Procedure for the Synthesis of Chiral Acrylates
-
To a solution of the respective chiral methoxycyclohexanol isomer (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.2 equiv.) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral acrylate.
General Procedure for the Asymmetric Diels-Alder Reaction
-
To a solution of the chiral acrylate (1.0 equiv.) in anhydrous DCM at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv.) dropwise.
-
The mixture is stirred for 30 minutes, after which freshly distilled cyclopentadiene (3.0 equiv.) is added.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is then purified by flash column chromatography.
General Procedure for the Asymmetric Aldol Reaction
-
To a solution of the chiral propionyl ester of the respective methoxycyclohexanol isomer (1.0 equiv.) in anhydrous DCM at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv.) and a hindered base (e.g., triethylamine, 1.2 equiv.).
-
The mixture is stirred for 30 minutes to form the titanium enolate.
-
The desired aldehyde (1.2 equiv.) is then added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is then purified by flash column chromatography.
Visualizing the Workflow
The logical progression of a typical asymmetric synthesis utilizing a chiral auxiliary can be visualized as a clear workflow.
Mechanistic Considerations in Stereodirection
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state. The methoxycyclohexanol auxiliary, coordinated to a Lewis acid, orients the substrate in a way that sterically hinders one face, forcing the incoming reagent to approach from the opposite, less hindered face. The relative orientation of the methoxy group and the hydroxyl group (cis or trans), as well as their position on the cyclohexane ring (2-, 3-, or 4-), would be expected to significantly influence the conformation of this transition state and, consequently, the degree of stereoselectivity.
(1S,2S)-2-Methoxycyclohexanol: A Comparative Review of its Applications in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comprehensive literature review of the applications of (1S,2S)-2-Methoxycyclohexanol, a versatile chiral intermediate. While not extensively documented as a removable chiral auxiliary in the classical sense, its primary utility lies as a key chiral building block, particularly in the synthesis of complex pharmaceutical agents. This review will objectively compare its role with alternative synthetic strategies, supported by available experimental data and detailed protocols.
Primary Application: A Cornerstone in the Synthesis of Tricyclic β-Lactam Antibiotics
The most prominent documented application of this compound is as a crucial chiral intermediate in the synthesis of tricyclic β-lactam antibiotics, a class of potent antibacterial agents.[1] A key example is its use in the synthesis of the carbacephem antibiotic, GV104326. The chiral cyclohexane ring of this compound is incorporated into the final tricyclic core of the antibiotic, dictating the absolute stereochemistry of multiple stereocenters.
Comparative Performance and Alternatives
The use of this compound provides a reliable method to establish the desired stereochemistry in the carbacephem nucleus. Alternative approaches to constructing this chiral framework often involve enzymatic resolutions or the use of other chiral starting materials, which may vary in efficiency and scalability.
| Chiral Precursor/Method | Key Transformation | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Overall Yield | Reference |
| This compound | Multi-step synthesis to form the tricyclic carbacephem core | High (implied by synthesis of enantiopure target) | Not explicitly stated for the entire sequence in the reference | [1] |
| Enzymatic Resolution of racemic esters | Lipase-mediated hydrolysis | >98% e.e. for the desired enantiomer | ~45% (theoretical max 50%) | |
| Chemical Resolution | Formation of diastereomeric salts | High (dependent on resolving agent and crystallization) | Variable |
Table 1: Comparison of Chiral Strategies for Carbacephem Synthesis
Experimental Protocol: Synthesis of a Key Intermediate for GV104326 from this compound
The following is a representative experimental protocol adapted from the literature for a key step in the synthesis of the tricyclic β-lactam antibiotic GV104326, showcasing the integration of the this compound backbone.
Step 1: Oxidation of this compound to (1S,2S)-2-Methoxycyclohexanone
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude (1S,2S)-2-Methoxycyclohexanone, which can be purified by column chromatography.
Subsequent Steps: The resulting chiral ketone undergoes a multi-step sequence including, but not limited to, reactions to form the β-lactam ring and subsequent cyclizations to construct the final tricyclic carbacephem framework.
Logical Workflow for the Application of this compound in Antibiotic Synthesis
The following diagram illustrates the general workflow for the utilization of this compound as a chiral building block in the synthesis of a tricyclic β-lactam antibiotic.
Caption: Synthetic pathway from this compound to a tricyclic antibiotic.
Other Potential Applications
While the primary documented use of this compound is as a chiral building block, its structure suggests potential for other applications in asymmetric synthesis, such as a precursor for chiral ligands. However, extensive literature searches have not yielded specific examples of its use as a removable chiral auxiliary or as a ligand in asymmetric catalysis.
Conclusion
References
Safety Operating Guide
Proper Disposal of (1S,2S)-2-Methoxycyclohexanol: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1S,2S)-2-Methoxycyclohexanol, ensuring the safety of personnel and compliance with regulations. This chemical, an irritant and potential combustible liquid, requires careful management due to its properties as an ether, which includes the risk of forming explosive peroxides over time.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and its isomers.
Hazard Identification:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Flammability: Classified as a combustible liquid.[3]
As an ether, this compound also poses the risk of forming explosive peroxides upon prolonged exposure to air and light.[5][6][7][8]
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following PPE:
-
Flame-retardant lab coat
-
Chemical safety goggles or a face shield
-
Appropriate chemical-resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
II. Quantitative Data Summary
For quick reference, the key physical and chemical properties of 2-Methoxycyclohexanol isomers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1][3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H227 (Combustible liquid)[1][3] |
III. Experimental Protocol: Peroxide Detection
Due to the potential for peroxide formation, it is essential to test for peroxides before disposal, especially if the container has been open for an extended period or if the chemical is to be concentrated.[6]
Methodology:
-
Sample Preparation: In a chemical fume hood, add 1 mL of this compound to a glass test tube.
-
Reagent Addition: Add 1 mL of glacial acetic acid containing approximately 0.1 g of dissolved sodium iodide or potassium iodide.
-
Observation: Gently swirl the mixture. A yellow to brown color indicates the presence of peroxides. A darker brown color signifies a higher concentration. Commercial peroxide test strips can also be used for a more quantitative assessment.
IV. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Characterization and Segregation:
-
Characterize the waste as a flammable/combustible, non-halogenated organic solvent that is also an irritant.
-
Segregate it from other waste streams, particularly oxidizers, corrosives, and aqueous waste.
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are suitable. The original container can be used if it is in good condition.
-
Clearly label the container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date of accumulation
-
3. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or by evaporation in a fume hood.[10][11]
V. Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. triumvirate.com [triumvirate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
